molecular formula C13H20N2O2S B2532739 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline CAS No. 554423-28-8

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B2532739
CAS No.: 554423-28-8
M. Wt: 268.38
InChI Key: CRYNHMDLCOBJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline (CAS 554423-28-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H20N2O2S and a molecular weight of 268.38 g/mol, this aniline derivative features a sulfonamide group bridging an aniline moiety and a 3,5-dimethylpiperidine ring . This specific structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of protease inhibitors. The compound's core research value lies in its potential application in designing enzyme inhibitors. Structurally similar sulfonamide-substituted compounds have been investigated as potent inhibitors of viral proteases, such as the SARS-CoV 3CL main protease (3CLpro), which plays a pivotal role in viral replication . The 3,5-dimethylpiperidine group is a key pharmacophore, with research indicating that such substituted piperidine sulfonamides can exhibit enhanced inhibitory activity by optimally fitting into the enzyme's active site . This suggests that 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline serves as a critical scaffold for developing potential anti-viral agents and for studying protein-ligand interactions through molecular docking. This product is intended for research and laboratory use only. Researchers should note that it is classified as an irritant, may cause an allergic skin reaction, and causes serious eye irritation . Appropriate safety precautions, including the use of protective gloves, clothing, and eye protection, must be observed during handling.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYNHMDLCOBJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Physicochemical Profiling of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural analysis, physicochemical profiling, and quality control strategies for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline . As a sulfonamide derivative incorporating a lipophilic 3,5-dimethylpiperidine moiety, this compound represents a classic "privileged structure" in medicinal chemistry, often utilized as a core scaffold for chemokine receptor antagonists or 11


-HSD1 inhibitors.

This document is designed for analytical chemists and drug discovery scientists. It moves beyond basic identification to address the specific stereochemical challenges (cis/trans isomerism) and metabolic stability markers inherent to this scaffold.

Part 1: Structural Architecture & Synthetic Logic

Molecule Deconstruction

To analyze the molecule effectively, we must first deconstruct its connectivity and stereochemical risks.

  • Moiety A (Aniline Core): A primary aromatic amine (

    
    ). This is the reactive "handle" for further derivatization and the primary site for oxidative metabolism.
    
  • Moiety B (Sulfonyl Linker): The sulfonyl group (

    
    ) acts as a rigid electron-withdrawing spacer. It is stable to hydrolysis but susceptible to specific mass spectrometric fragmentation.
    
  • Moiety C (Piperidine Ring): The 3,5-dimethylpiperidine ring introduces steric bulk and lipophilicity. Crucial Insight: The 3,5-substitution pattern creates stereoisomers. The cis-isomer is meso (achiral), while the trans-isomer exists as a pair of enantiomers. Analytical methods must distinguish these diastereomers.

Synthetic & Impurity Origin

Understanding the synthesis informs the impurity profile. The standard route involves reacting


-acetylsulfanilyl chloride with 3,5-dimethylpiperidine, followed by deprotection.

Synthesis SM1 N-Acetylsulfanilyl Chloride Int Intermediate: N-Acetyl Protected SM1->Int + SM2 (Base) Imp2 Impurity B: Bis-sulfonamide SM1->Imp2 Side Rxn SM2 3,5-Dimethylpiperidine (Cis/Trans Mix) SM2->Int Prod Target: 4-[(3,5-Dimethylpiperidin-1-yl) sulfonyl]aniline Int->Prod Hydrolysis (HCl/NaOH) Imp1 Impurity A: Unreacted Aniline Int->Imp1 Over-hydrolysis

Figure 1: Synthetic pathway highlighting the origin of critical process impurities.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Strategy

The primary challenge in NMR is distinguishing the cis-3,5-dimethylpiperidine (meso) from the trans-isomer. The cis-isomer possesses a plane of symmetry, simplifying the spectrum, whereas the trans-isomer lacks this symmetry in certain conformations.

Protocol: 1H NMR (400 MHz, DMSO-


) 
  • Solvent Choice: DMSO-

    
     is required to prevent exchange of the aniline protons (
    
    
    
    ) and ensure solubility.
  • Key Diagnostic Signals:

MoietyProton TypeApprox. Shift (

)
MultiplicityIntegrationDiagnostic Note
Aniline

5.9 – 6.1 ppmBroad Singlet2HDisappears on

shake.
Aromatic

(Ortho to

)
7.3 – 7.5 ppmDoublet (

Hz)
2HPart of AA'BB' system.
Aromatic

(Ortho to

)
6.5 – 6.7 ppmDoublet (

Hz)
2HShielded by electron-donating

.
Piperidine

3.4 – 3.6 ppmBroad Doublet2HDeshielded by

.
Piperidine

1.8 – 2.1 ppmTriplet/Multiplet2HHigh diastereotopic contrast.
Methyls

0.8 – 0.9 ppmDoublet6HCritical: Cis methyls are equivalent; Trans may show splitting complexity.
Mass Spectrometry (MS) Fragmentation Logic

Sulfonamides exhibit a distinct fragmentation pathway useful for structural confirmation (SRM/MRM transitions).

Fragmentation Pathway:

  • Precursor:

    
    
    
  • Primary Loss: Cleavage of the

    
     bond often results in the loss of 
    
    
    
    (64 Da) via rearrangement, or loss of the piperidine moiety.
  • Diagnostic Ion: The sulfanilic cation (

    
    ) or the aniline cation (
    
    
    
    ) are common.

MS_Frag M [M+H]+ m/z 269 Frag1 [M - SO2]+ m/z 205 (Rearrangement) M->Frag1 - SO2 (64 Da) Frag2 Piperidine Ion m/z 114 M->Frag2 S-N Cleavage Frag3 Aniline Cation m/z 93 Frag1->Frag3 Further Frag

Figure 2: Proposed ESI(+) fragmentation pathway for structural confirmation.

Part 3: Physicochemical Profiling & Methods

HPLC Purity Method (Self-Validating)

Due to the basic nature of the piperidine and the aniline, peak tailing is a risk. An acidic mobile phase with an end-capped column is mandatory.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Flow Rate: 1.0 mL/min.[1][2]

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between the main peak and any acetylated intermediate.
    
  • Tailing Factor (

    
    ):  < 1.3 (Critical for quantitative accuracy).
    
Solubility & pKa Profile

Understanding the ionization state is vital for bioassay formulation.

  • pKa 1 (Aniline

    
    ): 
    
    
    
    . (Neutral at physiological pH 7.4).
  • pKa 2 (Piperidine N): The nitrogen is part of a sulfonamide (

    
    ). Correction:  Sulfonamide nitrogens are generally not basic due to strong electron withdrawal by the sulfonyl group. Unlike a free amine (pKa ~10), this nitrogen is non-basic.
    
  • LogP (Predicted): ~2.2. The dimethylpiperidine adds significant lipophilicity compared to a naked sulfonamide.

Part 4: Stability & Degradation

The aniline moiety is the "soft spot" for stability.

  • Oxidation: The primary aniline amine is susceptible to oxidation to nitroso/nitro species, turning samples brown/yellow over time. Storage: Store under Argon/Nitrogen at -20°C.

  • Photostability: Anilines are photosensitive. Amber glassware is required.

References

  • Sulfonamide Fragmentation: Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[3] Rapid Communications in Mass Spectrometry, 2003.[3]

  • Piperidine Stereochemistry: Eliel, E. L., et al. "Conformational Analysis of 3,5-Dimethylpiperidines." Journal of the American Chemical Society. (Foundational text on heterocyclic stereochemistry).
  • HPLC Methodology: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • General Sulfonamide Synthesis: Boyd, M. "The synthesis of sulfonamides.

Sources

The Architecture of Innovation: A Technical Guide to Novel Sulfonamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Evolving Potential of the Sulfonamide Scaffold

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide moiety has remained a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility and privileged structural features have given rise to a vast arsenal of therapeutic agents, extending far beyond its initial application as an antibacterial agent.[1][3] Today, sulfonamide-based drugs are integral to the management of a wide spectrum of diseases, including viral infections, cancer, inflammation, diabetes, and cardiovascular disorders.[2][4] This guide delves into the contemporary landscape of sulfonamide research, offering an in-depth exploration of novel scaffolds, innovative synthetic strategies, and the critical structure-activity relationships that drive the discovery of next-generation therapeutics. As we navigate the complexities of modern drug development, the ability to rationally design and synthesize novel sulfonamide scaffolds is more crucial than ever. This document serves as a technical resource for researchers dedicated to harnessing the full potential of this enduring pharmacophore.

Part 1: Deconstructing the Core - Privileged Properties of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is more than just a functional group; it is a highly adaptable pharmacophore with a unique combination of physicochemical properties that make it exceptionally valuable in drug design. Its tetrahedral geometry, hydrogen bonding capabilities, and tunable acidity are key to its biological activity.

The nitrogen atom of the primary sulfonamide is a hydrogen bond donor, while the two oxygen atoms are hydrogen bond acceptors. This allows for multiple points of interaction with biological targets, often leading to high-affinity binding. The acidity of the sulfonamide proton can be modulated by the nature of the 'R' group, which in turn influences its ionization state at physiological pH and its ability to interact with specific residues within a target protein.

A classic example of its targeted interaction is the inhibition of carbonic anhydrases, where the sulfonamide moiety coordinates to the zinc ion in the active site.[5][6] This interaction is fundamental to the action of many diuretic and anti-glaucoma drugs.[1]

Part 2: Expanding the Chemical Space - Novel Sulfonamide Scaffolds

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven the development of innovative sulfonamide scaffolds. These advancements can be broadly categorized into several key areas:

Chiral Sulfonamides: Introducing Stereochemical Complexity

The introduction of chirality into sulfonamide scaffolds has opened up new avenues for achieving target specificity and reducing off-target effects. Enantiomerically pure sulfonamides can exhibit significantly different pharmacological and toxicological profiles.

Recent synthetic advancements have enabled the efficient and highly stereoselective synthesis of chiral sulfonamides. One notable method involves the palladium-catalyzed atroposelective hydroamination of allenes, which allows for the construction of axially chiral sulfonamides with high enantiomeric excess.[7] This strategy has been instrumental in creating novel scaffolds with potential applications in asymmetric catalysis and as chiral building blocks in drug synthesis.[8]

Another approach involves the use of chiral auxiliaries derived from natural products, such as (1S)-(+)-10-camphorsulfonamide, to guide the stereochemical outcome of reactions.[8] These methods provide access to a diverse range of chiral non-racemic sulfonamides for biological evaluation.[8]

Chiral_Sulfonamide_Synthesis cluster_atroposelective Atroposelective Hydroamination cluster_auxiliary Chiral Auxiliary Approach Allene Allene ArylSulfonamide Aryl Sulfonamide Pd_Catalyst Pd Catalyst + Chiral Ligand AxiallyChiral Axially Chiral Sulfonamide ChiralAux Chiral Auxiliary (e.g., Camphorsulfonamide) ProchiralSubstrate Prochiral Substrate Reaction Diastereoselective Reaction ChiralProduct Chiral Sulfonamide Derivative Removal Auxiliary Removal FinalProduct Enantiopure Sulfonamide

Caption: Strategies for the Synthesis of Chiral Sulfonamides.

Heterocyclic Sulfonamides: A Fusion of Privileged Scaffolds

The incorporation of heterocyclic rings into sulfonamide structures is a well-established and highly successful strategy in drug discovery.[3][9][10] This molecular hybridization approach combines the favorable properties of the sulfonamide moiety with the diverse chemical and biological attributes of various heterocyclic systems.[11]

Heterocyclic sulfonamides exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][12][13][14] The nature of the heterocyclic ring can significantly influence the compound's pharmacokinetic profile, target selectivity, and mechanism of action.[9] For instance, the attachment of thiazole and benzothiazole rings has been shown to yield potent antibacterial agents.[9] Similarly, sulfonamides incorporating coumarin moieties have demonstrated promising antioxidant activities.[14]

The synthesis of these hybrid molecules often involves the reaction of a heterocyclic amine with a sulfonyl chloride or vice versa.[12][15] This modular approach allows for the rapid generation of large libraries of compounds for high-throughput screening.

Heterocyclic_Sulfonamide_Synthesis

Caption: Synthesis and Bioactivity of Heterocyclic Sulfonamides.

Bioisosteric Replacements: Fine-Tuning Physicochemical Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool for optimizing lead compounds.[16] In the context of sulfonamides, researchers have explored various bioisosteric replacements for the core functional group to modulate properties such as acidity, lipophilicity, and metabolic stability.

For instance, acylsulfonamides and tetrazoles have been investigated as bioisosteres for the carboxylic acid group in dual MCL-1/BCL-xL inhibitors, demonstrating that these replacements are well-tolerated and can maintain or even slightly improve inhibitory activity.[17] More recently, sulfilimines and sulfoximines are being explored as bioisosteres for sulfoxides and sulfones, respectively, offering new opportunities for scaffold hopping and intellectual property generation.[18] The trifluoroethylamine group has also emerged as a potential bioisostere for amides, bringing enhanced metabolic stability.[19]

These bioisosteric modifications can lead to significant improvements in a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties, ultimately enhancing its therapeutic potential.[20]

Part 3: The Medicinal Chemist's Toolkit - Synthetic Protocols and Methodologies

The successful development of novel sulfonamide scaffolds hinges on robust and efficient synthetic methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis of representative sulfonamide derivatives.

General Protocol for the Synthesis of N-Substituted Sulfonamides

This protocol describes a general and widely applicable method for the synthesis of N-substituted sulfonamides from a primary or secondary amine and a sulfonyl chloride.

Materials:

  • Appropriate amine (1.0 mmol)

  • Appropriate sulfonyl chloride (1.0 mmol)

  • Dry dichloromethane (DCM) (15 mL)

  • Powdered potassium hydroxide (1.8 mmol)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a stirred solution of the amine (1.0 mmol) and powdered potassium hydroxide (1.8 mmol) in dry dichloromethane (15.0 mL) at room temperature, add the appropriate sulfonyl chloride (1.0 mmol).[21]

  • Stir the reaction mixture at room temperature for 24 hours.[21]

  • Pour the resulting reaction mixture over brine and extract with dichloromethane.[21]

  • Dry the combined organic phases over anhydrous sodium sulfate, filter through Celite®, and wash with dichloromethane.[21]

  • Evaporate the solvent under vacuum to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Sulfonamides from Amino Group-Containing Drugs

This protocol illustrates the synthesis of novel sulfonamides by derivatizing existing drugs that contain a primary or secondary amino group.

Materials:

  • Amino group-containing drug (e.g., levetiracetam, famotidine) (1 equivalent)

  • p-Toluenesulfonyl chloride (1 equivalent)

  • Appropriate solvent (e.g., MeOD for NMR)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve the amino group-containing drug in a suitable solvent.

  • Add the base to the solution.

  • Add p-toluenesulfonyl chloride to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., 40-55°C) for several hours.[12]

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture, typically by extraction and washing.

  • Purify the crude product by recrystallization or column chromatography.

Characterization: The synthesized sulfonamides should be characterized by FT-IR, ESI-MS, ¹H NMR, and ¹³C NMR to confirm their structures.[22] Characteristic IR bands for the sulfonamide group appear around 3263–3371 cm⁻¹ (N-H stretching) and 1174–1127 cm⁻¹ and 1072–1010 cm⁻¹ (S=O stretching).[22]

Part 4: Structure-Activity Relationships (SAR) - Guiding Rational Drug Design

A thorough understanding of the structure-activity relationships of sulfonamides is paramount for the rational design of new and improved therapeutic agents.[23][24][25][26][27]

Classical SAR of Antibacterial Sulfonamides

The antibacterial activity of classical sulfonamides is dependent on their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[23][28]

Key SAR points include:

  • N⁴-Amino Group: This group is essential for activity. Substitution on this nitrogen can lead to prodrugs or inactive compounds.[23]

  • Aromatic Ring: The benzene ring must be para-substituted.

  • Sulfonamide Group: The sulfur atom should be directly attached to the benzene ring.

  • N¹-Substitution: Mono-substitution on the N¹-nitrogen can increase activity, particularly with heterocyclic rings. Di-substitution generally leads to a loss of activity.[23]

Sulfonamide [label=< General Sulfonamide Structure R¹NSO₂ Aromatic Ring NH₂

>];

N4_Amino [label="N⁴-Amino Group:\n- Essential for activity\n- Substitution can lead to prodrugs", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Aromatic_Ring [label="Aromatic Ring:\n- Must be para-substituted", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonamide_Group [label="Sulfonamide Group:\n- Sulfur directly attached to the ring", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; N1_Sub [label="N¹-Substitution (R¹):\n- Mono-substitution increases activity\n- Heterocyclic rings are favorable\n- Di-substitution leads to inactivity", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

Sulfonamide -> N4_Amino; Sulfonamide -> Aromatic_Ring; Sulfonamide -> Sulfonamide_Group; Sulfonamide -> N1_Sub; } ends_dot

Caption: Key Structure-Activity Relationships of Antibacterial Sulfonamides.

Modern SAR: Beyond Antibacterial Activity

For other therapeutic targets, the SAR can be quite different. For instance, in the case of carbonic anhydrase inhibitors, the unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site.[5] The nature of the aromatic or heterocyclic ring attached to the sulfonamide group influences the inhibitor's affinity and selectivity for different carbonic anhydrase isoforms.[5]

The development of novel sulfonamides active against methicillin-resistant Staphylococcus aureus (MRSA) has shown that derivatives that deviate from the classical SAR can be highly effective.[29][30] This highlights the importance of exploring diverse chemical space and not being constrained by historical SAR data when pursuing new therapeutic targets.

Part 5: Quantitative Data and Biological Evaluation

The following table summarizes the biological activities of selected novel sulfonamide derivatives from recent literature.

Compound IDScaffoldTarget/ActivityPotency (e.g., IC₅₀, MIC)Reference
5b N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide)AntibacterialGood activity vs. standard[12]
5e N-(3-(9H-carbazol-4-yloxy)-2-hydroxypropyl)-4-fluoro-N-isopropylbenzenesulfonamideAntifungalGood activity vs. standard[12]
5f (2S)-N-((2S,4S)-5-(4-fluorophenylsulfonamido)-4-hydroxy-1,6-diphenyl-hexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamideAntioxidantGood activity vs. standard[12]
5b (WNS) Sulfonamide embedded heterocyclic derivativeAntibacterial (S. aureus)MTCC = 96 µg/mL[13]
5g, 5j (WNS) Sulfonamide embedded heterocyclic derivativeAntifungal (C. albicans)MTCC = 277 µg/mL[13]
5e (WNS) Sulfonamide embedded heterocyclic derivativeAntimalarial (P. falciparum)High potency (mean IC₅₀)[13]

WNS: World Scientific News

Conclusion: The Future is Bright for Sulfonamide Scaffolds

The sulfonamide scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies, the exploration of diverse chemical space through the creation of chiral and heterocyclic derivatives, and the application of modern drug design principles such as bioisosterism ensure that sulfonamides will remain at the forefront of therapeutic innovation.[2][31] The ability to fine-tune the properties of these molecules allows for the development of highly targeted and effective drugs for a wide range of diseases. As our understanding of complex biological systems grows, so too will the opportunities to leverage the unique and powerful chemistry of the sulfonamide scaffold to address unmet medical needs.

References

  • Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes. ACS Catalysis. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University. [Link]

  • Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. Cogent Chemistry. [Link]

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Chemical Review. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Helvetica Chimica Acta. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. PubMed. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus: Future Medicinal Chemistry. Taylor & Francis. [Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Wutan Huatan Jisuan Jishu. [Link]

  • Synthesis of chiral N-free sulfinamides by asymmetric condensation of stable sulfinates and ammonium salts. Chemical Communications. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. ACS Publications. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. ResearchGate. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? ACS Medicinal Chemistry Letters. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. PubMed. [Link]

  • Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. [Link]

  • Pharmacology of Sulphonamides. Scribd. [Link]

  • SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED. JournalNX. [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

Sources

The 4-Sulfonylaniline Pharmacophore: A Technical Guide to Biological Activity and Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4-substituted sulfonyl aniline scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry. Defined by a benzene ring substituted at the 1-position with an amino group (or derivative) and at the 4-position with a sulfonyl moiety (


), this structure is the backbone of three distinct therapeutic classes: antimicrobials  (sulfonamides), anti-inflammatories  (COX-2 inhibitors), and anticancer agents  (Carbonic Anhydrase IX/XII inhibitors).

This guide dissects the structure-activity relationships (SAR), mechanistic diversity, and synthetic protocols required to exploit this scaffold for modern drug discovery.

Structural Classification & Mechanism of Action

The biological activity of 4-substituted sulfonyl anilines is dictated by the nature of the substituent (


) attached to the sulfonyl group and the modification of the aniline nitrogen.
The Three Pillars of Activity
Therapeutic ClassCore StructurePrimary TargetMechanism
Antibacterial

Dihydropteroate Synthase (DHPS)PABA Antagonism: Mimics

-aminobenzoic acid, blocking folate synthesis.
Anti-inflammatory

Cyclooxygenase-2 (COX-2)Allosteric/Side-Pocket Binding: The sulfonyl group enters a hydrophilic side pocket unique to COX-2.
Anticancer

Carbonic Anhydrase (CA) IX/XIIZinc Coordination: The unsubstituted sulfonamide nitrogen coordinates directly to the Zn

ion in the active site.
Mechanistic Pathways (Visualized)

The following diagram illustrates the divergent signaling pathways targeted by this scaffold based on specific substitutions.

G Scaffold 4-Sulfonyl Aniline Scaffold DHPS Target: DHPS (Bacteria) Scaffold->DHPS R = Heterocycle (e.g., Sulfamethoxazole) COX2 Target: COX-2 (Inflammation) Scaffold->COX2 R = Me or NH2 (Rigid Diaryl System) CA Target: CA IX/XII (Hypoxic Tumors) Scaffold->CA R = NH2 (Unsubstituted) Folate Inhibits Folate Synthesis DHPS->Folate Prosta Blocks Prostaglandin Synthesis COX2->Prosta pH Disrupts pH Homeostasis CA->pH

Figure 1: Divergent biological activities of the 4-sulfonyl aniline scaffold based on R-group substitution.

Detailed Biological Activity

Antibacterial Activity (The Classic Pathway)
  • Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS).

  • Critical SAR:

    • The

      
      -amino group (
      
      
      
      ) must be unsubstituted or become unsubstituted in vivo (prodrugs).
    • The sulfonyl group must be attached directly to the ring.

    • 
      -substitution with electron-withdrawing heterocycles (isoxazole, pyrimidine) increases acidity (pKa 6.6–7.4), maximizing ionization at physiological pH and enhancing potency [1].
      
Anti-Inflammatory Activity (COX-2 Selectivity)

Selective COX-2 inhibitors (coxibs) utilize the sulfonyl group to achieve selectivity over COX-1.

  • Mechanism: The COX-2 active site has a secondary hydrophilic "side pocket" (Arg513, His90) that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). The bulky sulfonyl group (

    
     or 
    
    
    
    ) fits into this pocket.
  • SAR Insights:

    • Rigidity: The 4-sulfonyl phenyl group is often attached to a central heterocyclic ring (pyrazole, furan) to maintain a rigid geometry.

    • Substituents: A 4-methoxy or 4-fluoro group on the second phenyl ring enhances potency.

    • Data: Recent pyridazine-based sulfonamides (Compounds 7a/7b) have demonstrated superior selectivity indices compared to Celecoxib.[1]

Table 1: Comparative Potency of COX-2 Inhibitors

CompoundStructure TypeCOX-2 IC

(

M)
Selectivity Index (SI)Ref
Celecoxib Pyrazole-benzenesulfonamide0.05~400[2]
Compound 6e N-aryl-sulfonamide (4-OMe)1.5951.7[2]
Compound 7a Pyridazine-methanesulfonate0.05208[3]
Anticancer Activity (Carbonic Anhydrase IX/XII)

Tumor-associated Carbonic Anhydrases (CA IX and XII) are overexpressed in hypoxic tumors to maintain intracellular pH.

  • Mechanism: The unsubstituted sulfonamide (

    
    ) acts as a Zinc Binding Group (ZBG).
    
  • The "Tail" Strategy: To achieve selectivity for CA IX over the ubiquitous cytosolic CA I/II, researchers attach bulky "tails" to the aniline nitrogen. These tails interact with the hydrophobic rim of the CA IX active site.

  • Emerging Data: Cyclic urea derivatives have shown nanomolar affinity for bacterial and tumor-associated CAs.[2]

Table 2: Carbonic Anhydrase Inhibition Profile (


 in nM) 
CompoundTail ModificationhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Ref
Sulfanilamide None (Parent)2501225[4]
Compound 9c Cyclic Urea>1000>10004.7[5]
Compound 4 4-Nitrophthalimido449.725[4]

Synthesis & Protocols

Synthetic Workflow

The synthesis of 4-substituted sulfonyl anilines typically proceeds via the chlorosulfonation of acetanilide (to protect the amine) followed by reaction with an amine nucleophile and deprotection.

Synthesis cluster_modern Modern Alternative (SuFEx Click Chemistry) Start Acetanilide Step1 Chlorosulfonation (ClSO3H, 50-60°C) Start->Step1 Inter 4-Acetamidobenzenesulfonyl Chloride Step1->Inter Step2 Amination (R-NH2, Base) Inter->Step2 Protected N-Acetyl Sulfonamide Step2->Protected Step3 Hydrolysis (HCl or NaOH) Protected->Step3 Final 4-Amino-benzenesulfonamide (Target) Step3->Final AltStart Aniline + Sulfonyl Fluoride AltCat Photocatalyst / Ir-complex AltStart->AltCat AltEnd Sulfonylaniline AltCat->AltEnd

Figure 2: Classical and modern synthetic routes for sulfonyl anilines.

Protocol: Synthesis of 4-Substituted Benzenesulfonamide

Objective: Synthesis of a generic


-substituted-4-aminobenzenesulfonamide.

Reagents:

  • Acetanilide (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • Pyridine or Triethylamine (Base)[3]

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Place chlorosulfonic acid in a dry round-bottom flask equipped with a dropping funnel and a drying tube (

      
      ).
      
    • Cool to 10–15°C in an ice bath.

    • Add acetanilide portion-wise with stirring. The reaction is exothermic; maintain temperature < 20°C.

    • Once addition is complete, heat the mixture to 60°C for 2 hours to ensure complete conversion to 4-acetamidobenzenesulfonyl chloride.

    • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Filter the precipitated sulfonyl chloride and wash with cold water. Caution: Sulfonyl chlorides are moisture sensitive. Use immediately or dry under vacuum.

  • Amination:

    • Dissolve the amine (

      
      ) in dry acetone or DCM containing pyridine (1.2 eq).
      
    • Add the freshly prepared sulfonyl chloride slowly at 0°C.

    • Stir at room temperature for 4–6 hours (monitor by TLC).

    • Evaporate solvent, wash the residue with dilute HCl (to remove pyridine), and recrystallize from ethanol.

  • Hydrolysis (Deprotection):

    • Reflux the

      
      -acetyl intermediate in 10% HCl for 1 hour.
      
    • Neutralize with

      
       to precipitate the free amine product.
      
    • Recrystallize from water/ethanol.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the


 of the synthesized compound against hCA isoforms.
  • Indicator: Use Phenol Red (0.2 mM) as the pH indicator.

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate the enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM – 10

      
      M) for 15 minutes at room temperature.
      
    • Mix the Enzyme-Inhibitor solution rapidly with the

      
       substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Monitor the absorbance change at 557 nm (Phenol Red transition).

    • Calculate the initial velocity (

      
      ) of the hydration reaction.
      
    • Determine

      
       using a dose-response curve and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

References

  • Pharmacy Concepts . Chapter 15: Sulphonamides and Sulfones. Link

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • El-Malah, A., et al. (2023).[1] Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem . Unveiling Structure-Activity Relationships: A Comparative Analysis of 4-Aminobenzenesulfonamide Analogues as Carbonic Anhydrase Inhibitors. Link

  • Angeli, A., et al. (2023).[1] Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Brnardic, E.J., et al. (2018).[4] Discovery of GSK3395879: A Clinical Candidate for TRPV4 Inhibition. Journal of Medicinal Chemistry. Link

Sources

Precision Targeting: A Technical Guide to Pharmacophore Modeling of Piperidine-Based Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperidine-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, most notably Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) .

For the computational chemist, this scaffold presents unique challenges and opportunities. The sulfonamide moiety (


 or 

) typically acts as a Zinc-Binding Group (ZBG) or a critical hydrogen-bonding anchor. The piperidine ring serves as a semi-rigid linker that directs distal substituents into specificity pockets (e.g., the

pocket in MMPs).

This guide details the construction of high-confidence pharmacophore models for this class, moving beyond button-pushing protocols to an understanding of the underlying molecular recognition events.

Phase I: Structural Basis & Data Curation

Objective: Construct a noise-free training set that accurately reflects the bioactive conformation.

The Chemical Space

The efficacy of piperidine-based sulfonamides hinges on three structural domains:

  • The Anchor (Sulfonamide): Binds the metal ion (

    
    ) or active site polar residues.
    
  • The Linker (Piperidine): Controls the vector of the tail group. Note that the piperidine ring can adopt chair, boat, or twisted-boat conformations, dramatically altering the exit vector.

  • The Tail (Distal Group): Confers selectivity (e.g., aryl groups targeting hydrophobic pockets).

Dataset Curation Protocol

A pharmacophore model is only as good as its training data.

  • Activity Thresholding: Define "Actives" as

    
     and "Inactives" as 
    
    
    
    . Discard "gray zone" compounds to prevent feature confusion.
  • Tautomer & Ionization States: This is the most critical step for sulfonamides.

    • Causality: At physiological pH (7.4), primary sulfonamides (

      
      ) are neutral, but when bound to a Lewis acid like Zinc, the 
      
      
      
      drops, often leading to the deprotonated anion (
      
      
      ) being the active species.
    • Action: Generate states for pH 7.0

      
       2.0, but prioritize the anionic form if modeling a metal-binding site.
      

Phase II: Pharmacophore Generation Workflow

Objective: Define the spatial arrangement of features (Steric, Electronic, Hydrophobic) required for binding.

Workflow Diagram

The following diagram outlines the logical flow from data to validated model.

PharmacophoreWorkflow DataPrep Dataset Curation (Remove Salts, Generate Tautomers) ConfGen Conformational Expansion (Energy Window: 20 kcal/mol) DataPrep->ConfGen Clean Structures Align Molecular Alignment (Pharmacophore vs. Atom-based) ConfGen->Align 3D Ensemble FeatureMap Feature Extraction (HBA, HBD, HY, PosIon) Align->FeatureMap Superposition ModelBuild Hypothesis Generation (Common Feature Identification) FeatureMap->ModelBuild Spatial Constraints Validation Validation (ROC, Enrichment Factor) ModelBuild->Validation Scoring

Figure 1: Step-by-step workflow for generating ligand-based pharmacophore models. Note the high energy window in conformational expansion to capture bioactive states.

Key Experimental Parameters
  • Conformational Search: Do not rely solely on the global minimum.

    • Reasoning: The piperidine ring is flexible. The bioactive conformation often lies 5–10 kcal/mol above the global minimum.

    • Protocol: Use Monte Carlo or Systematic search methods. Retain conformers within 20 kcal/mol of the global minimum.

  • Feature Definitions:

    • HBA (Acceptor): Map to Sulfonamide oxygens (

      
      ).
      
    • HBD (Donor): Map to Sulfonamide nitrogen (

      
      ).
      
    • HY (Hydrophobic): Map to the Piperidine ring (C2-C6 atoms) and distal aryl groups.

    • PI (Positive Ionizable): If the piperidine nitrogen is tertiary and not part of an amide, map a PI feature here (interaction with Glu/Asp residues).

Phase III: Case Study – MMP-9 Inhibition

Context: Matrix Metalloproteinase-9 (MMP-9) is a key target for cancer metastasis. Piperidine sulfonamides are potent inhibitors.

The "DDHRR" Hypothesis

Based on validated literature models (e.g., RSC Advances study on MMP-9), the high-affinity binding mode is often described by a 5-point pharmacophore: DDHRR (Donor-Donor-Hydrophobic-Ring-Ring).

Table 1: Pharmacophore Features for MMP-9 Piperidine Sulfonamides

Feature IDTypeChemical MappingBiological Interaction
D1 H-Bond DonorSulfonamide

H-bond to Backbone Carbonyl (Ala191/Leu181)
D2 H-Bond DonorAmide linker (if present)H-bond to Gly186
H1 HydrophobicPiperidine C-chain

specificity pocket (hydrophobic channel)
R1 Aromatic RingDistal Aryl Group

stacking (Tyr248)
R2 Aromatic RingSulfonamide ArylHydrophobic clamp
Structural Logic Diagram

This diagram visualizes the spatial requirements derived from the "DDHRR" model.

MMP9_Interaction cluster_0 Selectivity Filter Zn Zinc Ion (Zn2+) Sulfonamide Sulfonamide (ZBG / Acceptor) Sulfonamide->Zn Chelation/Coordination Piperidine Piperidine Linker (Hydrophobic Core) Sulfonamide->Piperidine ~4.5 Angstroms S1_Pocket S1' Specificity Pocket (Deep Hydrophobic) Piperidine->S1_Pocket Van der Waals

Figure 2: Abstract representation of the MMP-9 binding site interactions. The Piperidine linker bridges the Zinc-binding region and the deep S1' hydrophobic pocket.

Phase IV: Validation Protocols (Self-Validating Systems)

A model is a hypothesis until proven predictive.

Decoy Set Generation

Do not use random molecules as inactives. They are too easy to distinguish.

  • Protocol: Use the DUD-E (Directory of Useful Decoys) generator.

  • Input: Your active piperidine sulfonamides.[1][2][3]

  • Output: 50 decoys per active. These decoys match the physicochemical properties (MW, LogP) of the actives but differ in topology.

Metrics for Success

Evaluate your model using the following quantitative metrics:

  • Enrichment Factor (EF1%):

    
    
    
    • Target: EF1% > 10 (The model is 10x better than random selection).

  • ROC-AUC (Receiver Operating Characteristic):

    • Target: AUC > 0.75.[4]

    • Interpretation: If AUC < 0.5, your model is worse than a coin flip (likely due to overfitting or incorrect feature definitions).

  • Guner-Henry (GH) Score:

    • Balances recall and precision. Target GH > 0.6.

References

  • MMP-9 Pharmacophore Modeling

    • Title: Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors.[5][6][7]

    • Source: RSC Advances / PMC.
    • URL:[Link]

  • Carbonic Anhydrase Inhibitors

    • Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • QSAR Methodology

    • Title: A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs.[1][8]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Structure-Based Design (MMP-2/9)

    • Title: Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis.[9]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Detailed Synthesis Protocol for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, four-step protocol for the synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, a key building block for pharmaceutical and materials science research. The synthesis begins with the protection of 4-aminobenzenesulfonamide, followed by chlorosulfonation, sulfonamide formation with 3,5-dimethylpiperidine, and concluding with deprotection to yield the target compound. This guide offers in-depth procedural details, explains the chemical principles behind each step, and includes critical safety protocols and characterization data to ensure a reproducible and safe laboratory workflow.

Introduction

Sulfonamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and carbonic anhydrase inhibition.[1] The piperidine moiety is also a privileged scaffold in drug discovery, known to enhance physicochemical properties and target interactions.[2] The title compound, 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, combines these two critical pharmacophores, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

The synthetic route detailed herein is designed for robustness and scalability. It employs a protecting group strategy to circumvent the high reactivity of the aniline functional group during the aggressive chlorosulfonation step.[3] Each stage of the synthesis is followed by a purification and characterization checkpoint, creating a self-validating protocol that allows researchers to verify the integrity of their intermediates before proceeding.

Overall Synthetic Scheme

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is accomplished via a four-step sequence starting from commercially available acetanilide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Synthesis of 3,5-Dimethylpiperidine cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl chloride Acetanilide->ASC ClSO3H (Chlorosulfonic Acid) ProtectedSulfonamide N-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide ASC->ProtectedSulfonamide Lutidine 3,5-Dimethylpyridine Piperidine 3,5-Dimethylpiperidine Lutidine->Piperidine H2, Ru/C Catalyst High Pressure Piperidine->ProtectedSulfonamide FinalProduct 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline ProtectedSulfonamide->FinalProduct HCl (aq), Heat

Caption: Overall 4-step reaction scheme.

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Principle: This reaction is a classic electrophilic aromatic substitution. Acetanilide is treated with chlorosulfonic acid, which serves as both the reagent and the solvent. The acetamido group is a strong ortho-, para-director, and due to steric hindrance, the bulky chlorosulfonyl group is directed primarily to the para position. The acetyl group protects the amine from reacting with the strong acid.[3]

Materials:

  • Acetanilide (dry): 10.0 g (74.0 mmol)

  • Chlorosulfonic acid: 27 mL (405 mmol)

  • Crushed ice

  • Deionized water

Procedure:

  • Carefully add 10.0 g of dry acetanilide to a dry 250 mL Erlenmeyer flask.

  • In a fume hood, cool the flask in an ice bath.

  • Slowly and carefully add 27 mL of chlorosulfonic acid to the cooled acetanilide. Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[5] This reaction evolves HCl gas and must be performed in a well-ventilated fume hood.[4]

  • Remove the flask from the ice bath and swirl gently. The reaction will become warm and evolve HCl gas. If the reaction becomes too vigorous, briefly return the flask to the ice bath.

  • After the initial vigorous reaction subsides (approx. 10-15 minutes), heat the reaction mixture in a water bath at 60-70°C for 1 hour to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • In a separate large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture in a thin stream into the ice slurry while stirring vigorously. This will precipitate the product and decompose the excess chlorosulfonic acid. This step is highly exothermic and should be done cautiously in a fume hood.

  • Collect the white precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Press the solid as dry as possible on the filter funnel. The crude 4-acetamidobenzenesulfonyl chloride can be used directly in the next step after air-drying. It is a white to off-white solid.[6]

Characterization (Expected):

  • Appearance: White to off-white solid.

  • Solubility: Soluble in chloroform and dichloromethane; insoluble in water.[6]

Step 2: Synthesis of 3,5-Dimethylpiperidine

Principle: 3,5-Dimethylpiperidine is synthesized via the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).[7][8] A heterogeneous catalyst, such as ruthenium on carbon (Ru/C), is used under hydrogen pressure to reduce the aromatic pyridine ring to a saturated piperidine ring.[9][10] This reaction typically produces a mixture of cis and trans isomers.[8]

Materials:

  • 3,5-Dimethylpyridine: 10.7 g (100 mmol)

  • 5% Ruthenium on Carbon (Ru/C): 1.0 g

  • Methanol or Acetic Acid: 100 mL

  • Hydrogen (H₂) gas

Procedure:

  • Set up a high-pressure autoclave reactor according to the manufacturer's instructions.

  • To the reactor vessel, add 3,5-dimethylpyridine (10.7 g), the solvent (100 mL methanol or acetic acid), and the 5% Ru/C catalyst (1.0 g).[10]

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 3-4 MPa (approx. 435-580 psi).[10]

  • Heat the reactor to 90-100°C while stirring.[10]

  • Maintain the reaction under these conditions for 8-12 hours, monitoring the hydrogen uptake. The reaction is complete when hydrogen pressure no longer decreases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe, well-ventilated area.

  • Purge the reactor with nitrogen gas.

  • Carefully open the reactor and filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with a small amount of the solvent.

  • Remove the solvent from the filtrate by rotary evaporation. The resulting crude oil can be purified by fractional distillation to yield 3,5-dimethylpiperidine.

Characterization (Expected):

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: ~148-152 °C (for the isomer mixture).

Step 3: Synthesis of N-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Principle: This step involves the formation of a sulfonamide bond via a nucleophilic acyl substitution-like reaction. The nitrogen atom of 3,5-dimethylpiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride and displacing the chloride leaving group.[11][12] A base, such as sodium carbonate, is added to neutralize the HCl generated during the reaction.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (from Step 1, dried): 11.7 g (50 mmol)

  • 3,5-Dimethylpiperidine (from Step 2): 5.65 g (50 mmol)

  • Sodium Carbonate (anhydrous): 7.95 g (75 mmol)

  • Dichloromethane (DCM): 200 mL

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3,5-dimethylpiperidine (5.65 g) and sodium carbonate (7.95 g) in 100 mL of dichloromethane. Stir the mixture to create a suspension.

  • In a separate beaker, dissolve the crude 4-acetamidobenzenesulfonyl chloride (11.7 g) in 100 mL of dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the stirred piperidine suspension at room temperature over 30 minutes.[11]

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, add 100 mL of deionized water to the flask.

  • Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[11]

  • Combine all organic extracts and wash them with 100 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain N-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide as a white solid.

Characterization (Expected):

  • Appearance: White crystalline solid.

  • ¹H NMR: Expect signals for the acetyl methyl group (~2.1 ppm), piperidine protons, and aromatic protons.

  • IR (cm⁻¹): Expect characteristic peaks for N-H stretching (~3300), C=O stretching (~1680), and S=O stretching (asymmetric ~1340, symmetric ~1160).[11]

Step 4: Synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

Principle: The final step is the acidic hydrolysis of the acetamide protecting group. Heating the intermediate in the presence of aqueous hydrochloric acid cleaves the amide bond, yielding the free aniline and acetic acid.[12] The reaction mixture is then neutralized to deprotonate the anilinium salt and precipitate the final product.

Materials:

  • N-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide (from Step 3): 9.3 g (30 mmol)

  • Concentrated Hydrochloric Acid (HCl): 30 mL

  • Ethanol: 30 mL

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Place the protected sulfonamide (9.3 g) in a 250 mL round-bottom flask.

  • Add ethanol (30 mL) and concentrated HCl (30 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, stirring continuously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding 10 M NaOH solution until the pH is approximately 8-9. This will precipitate the product.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final product, 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline.

Characterization (Expected):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): Expect signals for the aniline -NH₂ protons (a broad singlet), aromatic protons, and the protons of the 3,5-dimethylpiperidine ring. The acetyl methyl signal from the precursor will be absent.

  • ¹³C NMR (CDCl₃): Expect signals corresponding to the carbons of the aniline ring and the piperidine ring.

  • Mass Spec (ESI-MS): Calculate the expected m/z for [M+H]⁺.

  • IR (cm⁻¹): Expect characteristic peaks for N-H stretching of the primary amine (two bands, ~3450 and ~3350) and S=O stretching (~1330 and ~1150). The C=O stretch from the precursor will be absent.

Workflow and Data Summary

cluster_workflow Laboratory Workflow start Start: Acetanilide & 3,5-Dimethylpyridine step1 Step 1: Chlorosulfonation & Workup start->step1 step2 Step 2: Hydrogenation & Purification start->step2 char1 Characterize Intermediate 1 (4-Acetamidobenzenesulfonyl chloride) step1->char1 step3 Step 3: Sulfonamide Formation & Purification char1->step3 char2 Characterize Intermediate 2 (3,5-Dimethylpiperidine) step2->char2 char2->step3 char3 Characterize Intermediate 3 (Protected Sulfonamide) step3->char3 step4 Step 4: Deprotection & Final Purification char3->step4 char4 Characterize Final Product step4->char4 end End Product: 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline char4->end

Caption: General laboratory workflow diagram.

Table 1: Summary of Yields and Key Parameters

StepStarting Material(s)ProductTheoretical Yield (g)Typical Actual Yield (%)Key Parameters
1 Acetanilide (10.0 g)4-Acetamidobenzenesulfonyl chloride17.3 g75-85%0°C addition, 60-70°C heating
2 3,5-Dimethylpyridine (10.7 g)3,5-Dimethylpiperidine11.3 g80-90%90-100°C, 3-4 MPa H₂
3 Intermediates 1 & 2 (50 mmol)N-{4-[...]}acetamide15.5 g70-80%Room Temp, 12-18 h
4 Intermediate 3 (9.3 g)Final Product8.1 g85-95%Reflux in HCl/Ethanol, 4-6 h

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Chlorosulfonic Acid: Extremely corrosive and water-reactive. Reacts violently with water, releasing HCl and sulfuric acid.[4] Handle only in a fume hood with a face shield and acid-resistant gloves. Store in a cool, dry place away from moisture.[13]

  • Sulfonyl Chlorides: Corrosive and moisture-sensitive.[6] Avoid inhalation of dust and contact with skin and eyes.[14]

  • Amines (Piperidines, Anilines): Can be toxic and corrosive.[15] Avoid inhalation of vapors and skin contact.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation reactor is properly maintained and operated in an area free from ignition sources.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; premature decomposition of sulfonyl chloride during workup.Ensure acetanilide is dry. Increase heating time/temperature slightly. Work up the reaction quickly and keep the ice bath cold.
Low yield in Step 2 Inactive catalyst; insufficient hydrogen pressure or reaction time.Use fresh catalyst. Ensure the reactor is properly sealed and maintains pressure. Increase reaction time.
Incomplete reaction in Step 3 Starting materials are not dry; insufficient base.Dry the sulfonyl chloride and piperidine thoroughly before use. Ensure anhydrous sodium carbonate is used.
Difficulty in final purification (Step 4) Incomplete deprotection; side product formation.Increase reflux time. Monitor by TLC. Use column chromatography for purification if recrystallization is ineffective.

Conclusion

This application note provides a reliable and well-characterized four-step synthesis for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline. By following the detailed protocols and paying close attention to the safety guidelines, researchers can effectively produce this valuable chemical intermediate for further investigation in drug discovery and materials science. The inclusion of characterization checkpoints at each stage ensures the integrity of the synthetic pathway.

References

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Wikipedia. 3,5-Dimethylpiperidine. Available at: [Link]

  • Google Patents. (N.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
  • PubChem. 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. Available at: [Link]

  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Available at: [Link]

  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Available at: [Link]

  • PMC. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Available at: [Link]

  • Vaia. Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. Available at: [Link]

  • PSM Chemistry. (2025, June 30). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]. Available at: [Link]

  • Google Patents. (N.d.). CN106883166A - 4-(3- piperidyls)The preparation method of aniline and its tartrate.
  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • ResearchGate. (2025, August 4). (PDF) Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition. Available at: [Link]

  • Patsnap. (2017, February 22). Method for preparing 4-(piperidine-3-yl)aniline. Available at: [Link]

  • Theochem @ Mercer University. THE SYNTHESIS OF SULFA DRUGS. Available at: [Link]

  • Unknown Source. MULTISTEP SYNTHESIS PROTECTING GROUPS. Available at: [Link]

  • Google Patents. (1990, May 30). Piperazine compounds, process for preparing them, pharmaceutical composition and use - European Patent Office - EP 0251141 B1.
  • Chegg. (2020, May 21). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? Available at: [Link]

  • ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available at: [Link]

  • Beilstein Journals. (2025, April 24). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. Available at: [Link]

  • MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • Google Patents. (N.d.). IL53056A - Preparation of cis-n,n-dimethyl-9-(3-(4-methyl-1-piperazinyl)propylidene).
  • MDPI. (2023, May 29). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. Available at: [Link]

  • Unknown Source. APPENDIX 1. NSAIDs BASED ROMP NANOPARTICLES: SYNTHESIS, SELF-ASSEMBLY AND DRUG RELEASE. Available at: [Link]

Sources

Application Note: 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline as a Pharmaceutical Intermediate

[1]

Abstract

This application note details the physicochemical properties, synthesis, and utilization of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline (DMP-SA). As a "privileged structure" in medicinal chemistry, this intermediate combines a sulfonamide bioisostere with a conformationally restricted piperidine ring. The 3,5-dimethyl substitution pattern locks the piperidine ring into a specific chair conformation, enhancing selectivity for GPCRs (e.g., 5-HT receptors, CCR antagonists) and nuclear receptors (e.g., ROR

Introduction: The "Magic Methyl" Effect

In drug design, the addition of methyl groups to a saturated heterocycle—often termed the "Magic Methyl" effect—can profoundly influence potency and metabolic stability.

For the 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline scaffold, the two methyl groups serve three critical functions:

  • Conformational Locking: The methyl groups (typically favored in the equatorial position) increase the energy barrier for ring flipping, locking the piperidine in a rigid chair conformation. This reduces the entropic penalty upon binding to a protein target.

  • Lipophilic Filling: The added bulk fills hydrophobic pockets in enzymes or receptors (e.g., the hydrophobic tunnel in carbonic anhydrase or the allosteric site of ROR

    
    t).
    
  • Metabolic Protection: Steric hindrance around the nitrogen and adjacent carbons reduces susceptibility to oxidative metabolism (N-dealkylation).

Chemical Specifications & Handling

PropertySpecification
Chemical Name 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
Molecular Formula C

H

N

O

S
Molecular Weight 268.38 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Isomerism Exists as cis (meso) and trans (racemic) diastereomers.[1] Commercial reagents are often mixtures (approx. 70:30 cis:trans).
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Safety Warning: Aniline derivatives are potential blood toxins (methemoglobinemia). Sulfonamides can cause allergic reactions. All procedures must be performed in a fume hood wearing nitrile gloves and eye protection.

Validated Synthesis Protocol

This protocol describes the convergent synthesis of DMP-SA starting from 4-nitrobenzenesulfonyl chloride.[1] This route is preferred over the acetanilide route due to milder deprotection conditions.

Phase A: Sulfonylation (Formation of the Sulfonamide)

Reaction: 4-Nitrobenzenesulfonyl chloride + 3,5-Dimethylpiperidine

1
  • Preparation:

    • Dissolve 3,5-dimethylpiperidine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equiv) in DCM.

    • Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C.

  • Completion:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot should disappear.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess amine/TEA), then saturated NaHCO

      
      , and finally Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo to yield the crude nitro-intermediate (Intermediate A).
      
Phase B: Reduction (Formation of the Aniline)

Reaction: Intermediate A + H


1
  • Setup:

    • Dissolve Intermediate A in Methanol or Ethanol (15 mL/g).

    • Add 10% Palladium on Carbon (Pd/C) (10 wt% loading). Caution: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation:

    • Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1–3 bar in a shaker).

    • Stir vigorously at RT for 4–12 hours.

  • Purification:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate.

    • Recrystallization: If necessary, recrystallize from Ethanol/Hexane to obtain the pure aniline as an off-white solid.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the critical decision points regarding isomer selection.

SynthesisWorkflowStartStart:4-NitrobenzenesulfonylChlorideStep1Step 1: Sulfonylation(DCM, Et3N, 0°C)Start->Step1ReagentReagent:3,5-Dimethylpiperidine(Cis/Trans Mixture)Reagent->Step1IntermedIntermediate A:Nitro-SulfonamideStep1->IntermedNucleophilic AttackStep2Step 2: Reduction(H2, Pd/C, MeOH)Intermed->Step2DecisionIsomer Control:Is pure Cis/Trans required?Step2->DecisionProductFinal Product:4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]anilineDecision->ProductNo (Use Mixture)SepChiral HPLC / CrystallizationDecision->SepYesSep->ProductSingle Isomer

Caption: Figure 1. Convergent synthesis workflow for DMP-SA, highlighting the optional isomer separation step.

Downstream Applications: The "Aniline Handle"

The primary utility of DMP-SA is as a nucleophile to introduce the sulfonamide-piperidine scaffold into larger drug molecules.[1]

Protocol: Urea Formation (General Procedure)

Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs) and soluble epoxide hydrolase inhibitors.

  • Reagents: Dissolve DMP-SA (1.0 equiv) in anhydrous THF or DCM .

  • Electrophile: Add the appropriate Isocyanate (1.0–1.1 equiv).

    • Alternative: If the isocyanate is unstable, use Phenyl chloroformate to generate a carbamate intermediate, then react with a second amine.

  • Conditions: Stir at RT for 2–12 hours. If reaction is slow, heat to 40–60°C or add a catalytic amount of DMAP.

  • Isolation: The urea product often precipitates from non-polar solvents (DCM/Hexane). Filter and wash with ether.

Biological Context: SAR Logic

Why use this scaffold?

  • ROR

    
    t Inverse Agonists:  The sulfonyl-aniline motif mimics the interaction of T0901317, while the 3,5-dimethylpiperidine provides a "bulky tail" that destabilizes the active helix (H12) of the nuclear receptor.
    
  • Chemokine Receptor Antagonists (CCR): The basic nitrogen of the piperidine (masked here as a sulfonamide) modulates polarity, while the methyl groups restrict rotation, improving selectivity between CCR subtypes.

Analytical Validation

To ensure protocol success, the final product must meet these criteria:

MethodExpected Result
1H NMR (DMSO-d6)

6.6 ppm:
Broad singlet (2H, -NH

).

7.4 & 6.8 ppm:
AA'BB' Doublets (4H, Aromatic).

3.4-3.6 ppm:
Multiplet (Piperidine N-CH).

0.8-0.9 ppm:
Doublets (6H, -CH

).[1]
LC-MS [M+H]+: 269.15 m/z. Single peak >95% purity.
TLC R

~0.4 (Hexane:EtOAc 1:1). Stains red/orange with p-Anisaldehyde (amine).[1]

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Topic: Review of piperidine versatility in drug discovery.[2][3][4]

    • Source: BenchChem. (2025).[3] "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."

  • Arylsulfonyl Piperazine/Piperidine Synthesis

    • Topic: Mechanochemical synthesis of arylsulfonyl deriv
    • Source: Canale, V. et al. (2022).[5] "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists." Semantic Scholar.

    • URL:[Link][1][5][6][7][8][9][10]

  • 3,5-Dimethylpiperidine Conformation

    • Topic: Structural analysis of the 3,5-dimethyl substitution p
    • Source:Tuoda Industry Report. (2025). "Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis."
    • URL:[Link][1]

  • Sulfonamide Safety Data

    • Topic: Handling of aniline/sulfonamide precursors.
    • Source: Sigma-Aldrich Safety Data Sheet (Aniline derivatives).[1]

coupling reactions involving 4-sulfonyl aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Protocols for 4-Sulfonyl Aniline Derivatives

Executive Summary & Strategic Analysis

4-Sulfonyl aniline derivatives (e.g., Dapsone analogs, Sulfonamides) represent a critical scaffold in medicinal chemistry, particularly for COX-2 inhibitors and antimicrobial agents. However, they present a distinct synthetic challenge: Electronic Deactivation.

The sulfonyl group (


) at the para position is a potent electron-withdrawing group (EWG). Through resonance and induction, it dramatically reduces the electron density on the amine nitrogen.
  • Consequence 1: The nucleophilicity of the amine is significantly lowered (

    
     of conjugate acid 
    
    
    
    1.5–2.5 vs. 4.6 for unsubstituted aniline).
  • Consequence 2: In Palladium-catalyzed cross-couplings, the rate of amine coordination to the Pd(II) intermediate is the turnover-limiting step.

  • Consequence 3: In amide couplings, the amine fails to attack standard activated esters (e.g., NHS esters) efficiently, leading to hydrolysis of the active ester before coupling occurs.

This guide details three high-fidelity protocols designed specifically to force these "reluctant nucleophiles" into reaction.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)[1]

Objective: Arylation of 4-sulfonyl anilines with aryl halides.

The Challenge: The electron-deficient aniline binds poorly to the Pd(II)-Ar intermediate. The Solution: Use of BrettPhos or XPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate the reductive elimination step and, critically, create a catalytic pocket that stabilizes the coordination of weak nucleophiles.

Materials
  • Nucleophile: 4-(Methylsulfonyl)aniline (1.0 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%) or XPhos Pd G3 (for sterically hindered substrates).

  • Base:

    
     (2.0 equiv) or LHMDS (for extremely weak nucleophiles).
    
  • Solvent: 1,4-Dioxane (anhydrous) or

    
    -Amyl Alcohol.
    
Step-by-Step Procedure
  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry or purge with Argon/Nitrogen for 5 minutes.

  • Solids Addition: Charge the vial with the Aryl Halide (1.0 mmol), 4-Sulfonyl Aniline (1.0 mmol), Base (

    
    , 325 mg, 2.0 mmol), and Catalyst (BrettPhos Pd G3, 15 mg, ~2 mol%).
    
    • Note: If using LHMDS, add it as a solution in Step 3.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration). Sparge the solution with Argon for 2 minutes.

    • Critical Process Parameter (CPP): Oxygen inhibits the catalyst. Thorough degassing is non-negotiable.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the halide.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Mechanistic Workflow (Graphviz)

BuchwaldWorkflow Start Substrate Analysis: 4-Sulfonyl Aniline (Weak Nucleophile) LigandSelect Ligand Selection: BrettPhos (Primary Choice) XPhos (Steric Bulk) Start->LigandSelect BaseSelect Base Selection: Cs2CO3 (Standard) LHMDS (If pKa < 1) LigandSelect->BaseSelect Reaction Reaction Condition: Pd G3 Precatalyst 100°C, Dioxane, Argon BaseSelect->Reaction Check LC-MS Check @ 4h Reaction->Check Success Product Isolated: Filter (Celite) -> Column Check->Success Conversion > 90% Fail Troubleshoot: Switch to t-BuBrettPhos Increase Temp to 120°C Check->Fail Stalled Fail->Reaction

Figure 1: Decision matrix for optimizing C-N coupling of deactivated anilines.

Protocol B: High-Efficiency Amide Coupling (T3P Method)

Objective: Coupling 4-sulfonyl aniline with Carboxylic Acids.

The Challenge: Standard EDC/HOBt or HATU conditions often result in low yields because the aniline is too slow to trap the active ester, leading to hydrolysis or racemization. The Solution: Propylphosphonic Anhydride (T3P). T3P acts as a powerful dehydrating agent that drives the equilibrium toward the amide. It allows the use of Pyridine as both solvent and base, which acts as a nucleophilic catalyst.

Materials
  • Amine: 4-Sulfonyl Aniline derivative (1.0 equiv).[1][2]

  • Acid: Carboxylic Acid (1.1 equiv).

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base/Solvent: Pyridine (3–5 equiv) + EtOAc or pure Pyridine.

Step-by-Step Procedure
  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.1 mmol) and the 4-Sulfonyl Aniline (1.0 mmol) in EtOAc (3 mL).

  • Base Addition: Add Pyridine (4.0 mmol, 320 µL).

  • Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 mmol) dropwise.

    • Why? The reaction is exothermic.[3] Controlling the initial exotherm prevents side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Optimization: If conversion is low after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Add water (5 mL) to quench.

    • Dilute with EtOAc.

    • Wash 1: 1M HCl (removes excess Pyridine and unreacted aniline).

    • Wash 2: Saturated

      
       (removes unreacted acid and phosphorus byproducts).
      
    • Wash 3: Brine.

    • Result: The organic layer usually contains pure product.

Protocol C: Chan-Lam Oxidative Coupling (Copper Catalysis)

Objective: N-Arylation using Aryl Boronic Acids (Mild conditions). Ideal For: Substrates sensitive to Pd-catalysis temperatures or when Aryl Halides are unavailable.

Materials
  • Nucleophile: 4-Sulfonyl Aniline (1.0 equiv).

  • Electrophile: Aryl Boronic Acid (2.0 equiv).

  • Catalyst:

    
     (1.0 equiv) or 
    
    
    
    (0.1 equiv) if using oxidant.
  • Ligand/Base: Pyridine (2.0 equiv) or

    
    .
    
  • Oxidant: Compressed Air (balloon) or

    
    .
    
  • Solvent: DCM or Methanol.

Step-by-Step Procedure
  • Mix: Combine Aniline (1.0 mmol), Boronic Acid (2.0 mmol), and

    
     (1.0 mmol, stoichiometric is often more reliable for deactivated amines) in a flask.
    
  • Solvent: Add DCM (5 mL).

  • Base: Add Pyridine (2.0 mmol).

  • Atmosphere: Attach a balloon filled with dry air or

    
    .
    
  • Stir: Stir vigorously at RT for 24 hours.

    • Visual Cue: The reaction mixture will turn a deep blue/green color indicating active Cu(II)/Cu(III) species.

  • Workup: Filter through Celite. Wash with dilute aqueous ammonia (removes Copper salts).

Comparative Data & Troubleshooting

ParameterBuchwald-Hartwig (Pd)Amide Coupling (T3P)Chan-Lam (Cu)
Primary Utility Arylation (C-N bond)Acylation (Amide bond)Arylation (C-N bond)
Key Reagent BrettPhos Pd G3T3P / PyridineCu(OAc)2 / Boronic Acid
Temp Range 80°C – 120°C0°C – 50°C20°C (RT)
Tolerance Low tolerance for

High toleranceRequires

Common Failure Catalyst poisoning / Inactive PdHydrolysis of active esterProtodeboronation of acid

Troubleshooting Deactivated Anilines:

  • Problem: Reaction stalls at 50% conversion.

    • Diagnosis: Product inhibition or catalyst death.

    • Fix: Add a second portion of catalyst (0.5 mol%) after 4 hours. Ensure the aniline is not acting as a ligand (poison) by increasing the concentration of the actual ligand (BrettPhos).

  • Problem: Low yield in Amide Coupling.

    • Fix: Switch from T3P to Acid Chloride generation. Reflux the carboxylic acid in

      
       (2 hours), evaporate, then add the aniline in Pyridine/DCM. This is the "nuclear option" for sterically hindered/electron-poor systems.
      

References

  • Maitland, J. A., et al. (2017). "A General Palladium-Catalyzed Method for the Arylation of Heterocycles and Anilines." Journal of the American Chemical Society.[4] (Validation of BrettPhos for weak nucleophiles).

  • Dunetz, J. R., et al. (2011).[5] "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides." Organic Letters. (T3P protocol validation).

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. (Chan-Lam mechanism and scope).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Ligand selection guide).

Sources

Application Note: Strategic Incorporation of Dimethylpiperidine Moieties in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fsp³ Imperative

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional scaffolds is a critical strategy to improve clinical success rates. This shift, often termed "Escaping Flatland," relies on increasing the fraction of sp³-hybridized carbons (Fsp³).

Dimethylpiperidines represent a "Goldilocks" scaffold in this domain. Unlike unsubstituted piperidines, they offer:

  • Conformational Locking: The methyl groups restrict ring puckering, reducing the entropic penalty upon protein binding.

  • Metabolic Blocking: Methyl groups at the 3- or 4-positions can sterically hinder Cytochrome P450 oxidation sites.

  • Vector Control: The stereochemistry (cis/trans) of 3,5-dimethylpiperidine allows precise orientation of functional groups, probing binding pockets with vectors inaccessible to planar rings.

This guide provides the rationale and validated protocols for incorporating 3,3-, 3,5-, and 4,4-dimethylpiperidine moieties into high-throughput screening (HTS) libraries.

Structural & Physicochemical Rationale[1][2][3]

Before synthesis, researchers must select the correct isomer based on the specific medicinal chemistry objective.[1]

Isomer Selection Matrix
IsomerPrimary UtilityKey Property (The "Magic Methyl" Effect)
3,3-Dimethyl Metabolic Stability Blocks

-oxidation; induces the Thorpe-Ingold (gem-dimethyl) effect to lock conformation.
3,5-Dimethyl (cis) Solubility & Shape Projects vectors "up/up" (equatorial/equatorial in chair form). Increases lipophilicity (LogD) but often improves solubility via crystal packing disruption.
3,5-Dimethyl (trans) Vector Exploration Projects vectors "up/down". Essential for probing deep or narrow hydrophobic pockets.
4,4-Dimethyl Lipophilicity Increases hydrophobic bulk distal to the nitrogen; useful for filling large hydrophobic cavities.
Decision Logic for Library Design

The following Graphviz diagram outlines the decision process for selecting the appropriate dimethylpiperidine core based on ADME/Tox liabilities.

IsomerSelection Start Identify Liability / Goal Metab High Metabolic Clearance? Start->Metab Solubility Poor Solubility / Flat Structure? Start->Solubility Potency Low Potency / Entropy Penalty? Start->Potency Gem Select 3,3-Dimethylpiperidine (Blocks alpha-oxidation) Metab->Gem Yes Cis35 Select cis-3,5-Dimethylpiperidine (Increases Fsp3, disrupts packing) Solubility->Cis35 Yes Trans35 Select trans-3,5-Dimethylpiperidine (Vector scanning) Potency->Trans35 Probe New Vectors Gem44 Select 4,4-Dimethylpiperidine (Thorpe-Ingold conformational lock) Potency->Gem44 Lock Conformation

Figure 1: Decision tree for selecting dimethylpiperidine isomers based on lead optimization requirements.

Experimental Protocols

Protocol A: C-N Coupling via Buchwald-Hartwig Amination

Context: Dimethylpiperidines are sterically hindered secondary amines. Standard SNAr conditions often fail with electron-rich or neutral aryl halides. Palladium-catalyzed coupling is the gold standard, but ligand choice is critical to prevent


-hydride elimination and ensure reductive elimination occurs despite steric bulk.

Scope: Coupling 3,3- or 3,5-dimethylpiperidine to Aryl Bromides/Chlorides.

Reagents & Materials:
  • Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: RuPhos (Universal choice for secondary amines) or BrettPhos (For extremely hindered substrates).

  • Base: Cs₂CO₃ (Weak base, functional group tolerant) or NaOtBu (Strong base, faster reaction).

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Step-by-Step Procedure:
  • Charge Reaction Vessel: In a nitrogen-filled glovebox or using Schlenk technique, add:

    • Aryl Halide (1.0 equiv)[2]

    • Dimethylpiperidine (1.2 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • RuPhos (4-10 mol%) — Note: Maintain 1:2 Pd:Ligand ratio.

    • Cs₂CO₃ (2.0 equiv)

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration relative to aryl halide).

  • Degassing: Sparge with nitrogen for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen inhibits the catalytic cycle.

  • Heating: Seal the vial and heat to 80–100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4 hours, increase temperature to 110°C or switch to NaOtBu if the substrate permits.

  • Workup: Cool to room temperature. Filter through a Celite pad eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash column chromatography. Dimethylpiperidines are often UV-inactive; use ELSD detection or Ninhydrin/Iodine stain if the aryl group is not strongly UV active.

Mechanism of Failure (Troubleshooting):

  • Problem: Dehalogenation of the aryl ring (Ar-H observed).

  • Cause:

    
    -hydride elimination from the amine is faster than reductive elimination.
    
  • Solution: Switch to BrettPhos or tBuBrettPhos , which are bulkier and accelerate the reductive elimination step.

Protocol B: High-Throughput Library Synthesis (96-well Block)

Context: Creating a diverse library of 96 analogs using different aryl halides and a fixed dimethylpiperidine core (or vice versa).

Workflow Diagram

LibraryWorkflow Dispense 1. Dispense Reagents (Liquid Handler) Seal 2. Seal & Purge (N2 Atmosphere) Dispense->Seal Heat 3. Reaction (100°C, 16h, Shaking) Seal->Heat Filter 4. Scavenger Resin (Remove Pd/Base) Heat->Filter QC 5. QC (LCMS) Filter->QC

Figure 2: Parallel synthesis workflow for dimethylpiperidine libraries.

Procedure:
  • Stock Solutions: Prepare 0.5 M stock solutions of the dimethylpiperidine amine and various aryl halides in DMA (Dimethylacetamide).

  • Catalyst Master Mix: Prepare a suspension of Pd(dppf)Cl₂·DCM (robust for library scale) and K₃PO₄ in DMA.

    • Expert Note: While RuPhos is better for difficult couplings, Pd(dppf)Cl₂ is often "good enough" for library validation and easier to handle in air for short periods.

  • Dispensing:

    • Add 100 µL Aryl Halide stock (50 µmol) to each well.

    • Add 120 µL Amine stock (60 µmol).

    • Add 200 µL Catalyst/Base slurry.

  • Reaction: Seal block with pre-slit silicone mat. Heat at 100°C for 18 hours with orbital shaking (600 rpm).

  • Purification (Solid Phase Extraction):

    • Pass reaction mixture through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities, catalyst ligands, and unreacted aryl halides).

    • Elute product with 2M NH₃ in MeOH.

  • Evaporation: Blow down solvent under N₂ stream.

Case Study & Applications

Sigma-1 Receptor Ligands

Research has demonstrated that 3,3-dimethylpiperidine is a privileged scaffold for Sigma-1 receptor ligands, which are targets for neuropathic pain and neurodegenerative diseases.

  • Observation: Replacing a standard piperidine with 3,3-dimethylpiperidine in clinical candidates often results in a 2-5x increase in metabolic half-life (

    
    ) due to the blocking of the susceptible 
    
    
    
    -carbon positions.
  • Stereochemistry: In 3,5-dimethylpiperidine analogs, the cis-isomer often shows superior blood-brain barrier (BBB) penetration compared to the trans-isomer due to a lower polar surface area (PSA) caused by the "shielding" effect of the axial methyl group in the chair conformation.

Fragment-Based Drug Discovery (FBDD)

A study by the University of York (O'Brien et al.) highlighted that 3,5-dimethylpiperidines cover a unique volume of 3D chemical space distinct from morpholines or standard piperidines. Incorporating these into fragment libraries allows for the interrogation of spherical hydrophobic pockets that flat fragments miss.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.[3][4] RSC Medicinal Chemistry.[3] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[5] Link

  • Berardi, F., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands.[6] Bioorganic & Medicinal Chemistry.[7][1][3][8][9] Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your workflow.

Introduction

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is a key building block in pharmaceutical research. Achieving a high yield of this compound is crucial for the efficient production of active pharmaceutical ingredients (APIs). The synthesis is a multi-step process, and each stage presents unique challenges that can impact the overall yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.

Overall Synthesis Pathway

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is typically achieved through a four-step sequence starting from acetanilide. This pathway involves protection of the aniline, chlorosulfonation, sulfonamide bond formation, and final deprotection.

Synthesis_Pathway Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC 1. Chlorosulfonation (ClSO3H) Protected_Product N-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide ASC->Protected_Product 2. Coupling Reaction Final_Product 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline Protected_Product->Final_Product 3. Hydrolysis (Acid/Base) Piperidine 3,5-Dimethylpiperidine Piperidine->Protected_Product caption Overall synthesis scheme.

Caption: Overall synthesis scheme for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline.

Section 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride (ASC)

The first critical step is the chlorosulfonation of acetanilide. The yield and purity of the resulting 4-acetamidobenzenesulfonyl chloride (ASC) directly influence the success of subsequent steps.

Frequently Asked Questions & Troubleshooting

Q1: Why is acetanilide used as the starting material instead of aniline?

A: The amino group (-NH₂) in aniline is a strong activating group, but it presents two major problems in direct chlorosulfonation. First, it reacts violently with chlorosulfonic acid. Second, the amino group is readily protonated by the strong acid, forming anilinium ion (-NH₃⁺), which is a meta-directing deactivating group, leading to undesired substitution patterns.[1] Protecting the amine as an acetamide (-NHCOCH₃) moderates its reactivity and ensures para-substitution, yielding the desired product.[1][2]

Q2: My yield of ASC is consistently low. What are the likely causes?

A: Low yields in this step are often traced back to two main factors: moisture contamination and improper temperature control.

  • Moisture: 4-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture.[2] Any water present in the glassware or reagents will hydrolyze the sulfonyl chloride back to the sulfonic acid, which is unreactive in the subsequent coupling step. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Temperature Control: The reaction is highly exothermic. The temperature should be carefully maintained, typically between 15-40°C during the addition of acetanilide to chlorosulfonic acid.[3][4] If the temperature rises too high, it can lead to charring and the formation of polymeric side products. Conversely, if the temperature is too low, the reaction may be sluggish.[4]

Q3: The workup procedure involves quenching the reaction mixture in ice water. Why is this necessary and what precautions should be taken?

A: The ice water quench serves two purposes: it precipitates the solid ASC product and safely decomposes the excess chlorosulfonic acid.[4]

  • Causality: Chlorosulfonic acid reacts vigorously with water in a highly exothermic reaction (HOSO₂Cl + H₂O → H₂SO₄ + HCl).[5] Pouring the reaction mixture onto a large volume of ice is critical to dissipate the heat and control the reaction rate.

  • Precaution: This step must be performed in a well-ventilated fume hood as it generates significant amounts of HCl gas.[5] The addition should be done slowly and cautiously to prevent splashing of the corrosive mixture.

ParameterRecommended ConditionRationale
Reagent Ratio 3-5 molar equivalents of Chlorosulfonic Acid per equivalent of AcetanilideEnsures complete conversion and acts as the solvent.[4]
Temperature 15-40°C during addition, then 60-70°C for reaction completionBalances reaction rate against side product formation.[3]
Reaction Time 1-2 hours after addition is completeAllows the reaction to proceed to completion.[3][4]
Workup Slow addition to ice waterSafely quenches excess reagent and precipitates the product.[4]

Section 2: Synthesis of 3,5-Dimethylpiperidine

This commercially available amine is a key reagent. If you are synthesizing it in-house, typically via the hydrogenation of 3,5-dimethylpyridine (lutidine), several factors can affect the yield and isomeric purity.

Frequently Asked Questions & Troubleshooting

Q1: What are the common methods for synthesizing 3,5-dimethylpiperidine?

A: The most common industrial method is the catalytic hydrogenation of 3,5-dimethylpyridine.[6][7][8] This process typically uses catalysts like Ruthenium on carbon (Ru/C) or other noble metal catalysts under hydrogen pressure.[7][8]

Q2: The hydrogenation of 3,5-dimethylpyridine is incomplete. How can I improve the conversion?

A: Incomplete conversion is often due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Activity: Ensure the catalyst is fresh and has not been exposed to air or poisons (like sulfur compounds). The catalyst loading is also crucial; a typical loading is 5-10% by weight relative to the substrate.[8]

  • Hydrogen Pressure & Temperature: Higher hydrogen pressure (e.g., 3-4 MPa) and elevated temperatures (e.g., 90-150°C) are generally required to drive the reaction to completion.[7][8]

  • Solvent: The choice of solvent can influence the reaction. Acidic media, such as acetic acid in water, are sometimes used to facilitate the reaction.[8]

Q3: My product is a mixture of cis and trans isomers. How does this affect the next step, and can they be separated?

A: The hydrogenation process produces a mixture of cis and trans isomers of 3,5-dimethylpiperidine.[9] For many applications, this isomeric mixture can be used directly in the subsequent sulfonamide coupling reaction. However, if a specific isomer is required for pharmacological reasons, they can be separated by techniques like fractional crystallization or chromatography.[9] It is important to check if the downstream application has specific isomeric requirements.

Section 3: The Sulfonamide Coupling Reaction

This is the core step where the C-N-S bond is formed. Maximizing the yield here is critical for the overall efficiency of the synthesis.

Frequently Asked Questions & Troubleshooting

Q1: What are the optimal conditions for coupling 4-acetamidobenzenesulfonyl chloride (ASC) with 3,5-dimethylpiperidine?

A: The reaction is a nucleophilic substitution where the piperidine nitrogen attacks the sulfonyl chloride. Key parameters include:

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used.

  • Base: An acid scavenger is required to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine (Et₃N) or pyridine are standard choices. An excess of the 3,5-dimethylpiperidine reactant can also serve as the base.

  • Temperature: The reaction is often run at room temperature, although gentle heating (e.g., to 50°C) may be used to increase the rate.[10]

Q2: The reaction is slow or stalls before completion. What can I do?

  • Check ASC Purity: As mentioned, ASC is moisture-sensitive. If it has degraded to the sulfonic acid, it will not react. Use freshly prepared or properly stored ASC.

  • Increase Temperature: Gently warming the reaction mixture can help drive it to completion.

  • Reagent Stoichiometry: Ensure at least two equivalents of the amine are used if it is also serving as the base, or one equivalent of amine and at least one equivalent of an external base (like triethylamine).

Q3: I am observing significant side product formation. What could they be?

A: A common side product is the bis-sulfonated piperidine, where two molecules of ASC react with one molecule of piperidine. This can be minimized by adding the sulfonyl chloride slowly to a solution of the piperidine, rather than the other way around. Another potential issue is desulfonylation, although this is more common under reductive or photolytic conditions.[11][12][13]

Troubleshooting_Coupling cluster_analysis Analysis Results cluster_solutions Corrective Actions Start Low Yield in Coupling Reaction Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM Starting materials present? Check_TLC->Unreacted_SM Side_Products Unknown spots/ side products observed? Check_TLC->Side_Products Action_SM 1. Verify ASC quality (anhydrous). 2. Increase reaction time/temp. 3. Check stoichiometry (base). Unreacted_SM->Action_SM Yes Action_SP 1. Slow addition of ASC. 2. Use slight excess of piperidine. 3. Re-purify starting materials. Side_Products->Action_SP Yes caption Troubleshooting workflow for the coupling reaction.

Caption: Troubleshooting workflow for the coupling reaction.

Section 4: Hydrolysis of the Acetamido Group

The final step is the deprotection of the acetamido group to reveal the primary aniline. The choice of acidic or basic hydrolysis is critical to avoid cleaving the sulfonamide bond.

Frequently Asked Questions & Troubleshooting

Q1: Should I use acidic or basic conditions for the hydrolysis?

A: Both acidic (e.g., aqueous HCl) and basic (e.g., aqueous NaOH) conditions can be effective.

  • Acidic Hydrolysis: Typically involves refluxing the protected compound in dilute or concentrated hydrochloric acid. This is often a clean and straightforward method.

  • Basic Hydrolysis: Involves heating with an aqueous solution of a strong base like sodium hydroxide. This can be advantageous if other functional groups in the molecule are acid-sensitive.

Q2: I am experiencing low yield during hydrolysis due to product decomposition. How can I prevent this?

A: The sulfonamide bond is generally stable, but harsh conditions (very high temperatures or prolonged reaction times) can lead to its cleavage (desulfonylation).[14][15]

  • Monitor the Reaction: Follow the reaction progress closely using TLC or LC-MS to determine the point of complete deprotection. Avoid unnecessarily long reaction times.

  • Moderate Conditions: Start with milder conditions (e.g., lower concentration of acid/base, lower temperature) and only increase the intensity if the reaction is not proceeding.

ConditionAcidic HydrolysisBasic Hydrolysis
Reagent Aqueous HCl (e.g., 6M)Aqueous NaOH (e.g., 2M)
Temperature Reflux (80-100°C)Reflux (80-100°C)
Workup Cool, neutralize with base (e.g., NaOH, NaHCO₃), extract product.Cool, neutralize with acid (e.g., HCl), extract product.
Consideration Product is protonated (soluble in aqueous acid). Neutralization precipitates the free aniline.Product is deprotonated. Neutralization may be needed to isolate the product.

Section 5: Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (ASC)

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Place 6.0 g of dry acetanilide into a dry 100-mL Erlenmeyer flask.

  • In a fume hood, carefully add 16.5 mL of chlorosulfonic acid to the flask. The flask can be cooled in an ice-water bath to control the initial exotherm.

  • Once the addition is complete, remove the flask from the ice bath and swirl gently. The mixture will evolve HCl gas.[5]

  • Gently heat the reaction mixture to 60-70°C in a water bath for 1 hour to ensure the reaction goes to completion. The evolution of HCl should cease.[3]

  • Allow the mixture to cool to room temperature.

  • In a separate beaker, prepare a slurry of approximately 100 g of crushed ice in water.

  • Slowly and carefully , pour the reaction mixture in a thin stream into the ice slurry with vigorous stirring. A white precipitate will form.

  • Collect the crude ASC by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Press the solid as dry as possible on the filter. The crude product can often be used directly in the next step after thorough drying. For higher purity, it can be recrystallized from a suitable solvent like benzene or chloroform, though this is often unnecessary.[4]

Protocol 2: Synthesis of N-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • In a 250-mL round-bottom flask, dissolve 5.0 g of 3,5-dimethylpiperidine in 100 mL of dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve 5.1 g of dry 4-acetamidobenzenesulfonyl chloride (ASC) in 50 mL of DCM.

  • Add the ASC solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from ethanol/water).

Protocol 3: Hydrolysis to 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
  • Place the entire batch of crude N-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide from the previous step into a 250-mL round-bottom flask.

  • Add 100 mL of 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly neutralize the acidic solution by adding 10M aqueous sodium hydroxide until the pH is approximately 10-12. A precipitate of the final product should form.

  • Extract the aqueous mixture three times with 75 mL portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline. The product can be further purified by column chromatography or recrystallization if necessary.

References

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com. [Link]

  • 3,5-Dimethylpiperidine. Wikipedia. [Link]

  • Preparation method of trans-3, 5-dimethylpiperidine.
  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters. [Link]

  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules (via PMC). [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. ACS Publications. [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. ResearchGate. [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, ACS Publications. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material... Why is aniline not used for this step? Chegg. [Link]

  • Understanding M357 Pills: A Closer Look at 3,5-Dimethylpiperidine. Oreate AI Blog. [Link]

  • THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. [Link]

  • Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]

  • Piperazine compounds, process for preparing them, pharmaceutical composition and use. European Patent Office (EP 0251141 B1). [Link]

Sources

resolving regioisomer byproducts in substituted piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Resolution of Regioisomer Byproducts in Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Chair" That Won't Sit Still

Welcome to the Piperidine Synthesis Support Center. If you are here, you are likely facing the "regio-scramble"—a situation where your NMR shows a mixture of C2, C3, or C4 substituted isomers, or your hydrogenation yielded a tetrahydropyridine soup instead of a clean piperidine.

Piperidines are deceptive. Their conformational flexibility (chair/boat/twist-boat) and nitrogen lone pair dynamics create a landscape where thermodynamic and kinetic products often war against each other. This guide moves beyond standard textbook reactions to address the specific failure modes of C-H functionalization , Partial Reduction , and De Novo Cyclization .

Module 1: The Lithiation Labyrinth (C-H Functionalization)

Issue: You attempted to functionalize an N-Boc piperidine using s-BuLi, but obtained a mixture of C2 and C6 regioisomers, or the reaction failed to occur at the hindered C2 position.

The Mechanic: Complex Induced Proximity Effect (CIPE)

Lithiation of N-Boc piperidine is not random; it is directed by the carbonyl oxygen of the Boc group coordinating to the lithium atom. This delivers the base to the


-proton (C2 or C6).
Troubleshooting Protocol

Q1: I have a 3-substituted piperidine. Will lithiation occur at C2 or C6?

  • The Rule: Lithiation preferentially occurs at C2 , trans to the C3 substituent.

  • The "Why": The C3 substituent forces the Boc group into a specific rotamer to minimize

    
     strain. This locks the carbonyl oxygen in a position where it can only direct the lithium to the trans-C2 proton.
    
  • The Fix: If you need C6 functionalization on a 3-substituted system, you must block C2 or use a directing group (DG) that overpowers the Boc-CIPE.

Q2: My lithiation yields are low (<40%). Is my s-BuLi bad?

  • Diagnosis: Likely aggregation. Organolithiums form unreactive aggregates in pure ether/THF.

  • The Fix: You must use a diamine ligand.

    • Standard: Add TMEDA (1.1 equiv). It breaks aggregates, creating a reactive monomeric Li-species.

    • Advanced: Use (-)-Sparteine (or its surrogate) for enantioselective deprotonation.[1]

Q3: I see " proton shuffling" (scrambling of the Li position).

  • Cause: The lithiated species is not static.[2] If the temperature rises above -50°C, the lithium can migrate to the thermodynamic position (often stabilized by an adjacent aryl group) or cause elimination.

  • Protocol: Keep reaction at -78°C . Quench with electrophile rapidly (within 15-30 mins of lithiation).

Visual Workflow: Lithiation Regioselectivity

LithiationLogic Start Start: N-Boc Piperidine Subst Is the ring substituted? Start->Subst NoSubst Unsubstituted Subst->NoSubst No YesSubst 3-Substituted Subst->YesSubst Yes Result1 Product: C2-Lithiation (Racemic) NoSubst->Result1 s-BuLi/TMEDA Block Is C2 blocked? YesSubst->Block Result2 Product: C2-Lithiation (Trans to C3) Result3 Product: C6-Lithiation Block->Result2 No (Kinetic Control) Block->Result3 Yes

Caption: Decision tree for predicting regioselectivity in N-Boc piperidine lithiation based on Beak/Lee mechanistic models.

Module 2: The Reduction Roulette (Pyridine Hydrogenation)

Issue: You want a specific piperidine or tetrahydropyridine, but you are getting over-reduced products or the wrong double-bond isomer (1,2,3,6 vs 1,2,3,4).

The Mechanic: The "Partial" Problem

Pyridine aromaticity is high. Once the first equivalent of


 adds, the ring becomes non-aromatic and more reactive than the starting material. This makes stopping at the intermediate (tetrahydropyridine) difficult without specific catalyst poisoning.
Troubleshooting Protocol

Q1: How do I stop at the 1,2,3,6-tetrahydropyridine (the "Isoquinuclidine" precursor)?

  • Standard Pd/C fails here: It usually goes all the way to piperidine.

  • The Fix: Use Rhodium on Carbon (Rh/C) or, more specifically, the [Cp*RhCl2]2 catalyst promoted by iodide.

    • Mechanism:[3] The iodide acts as a ligand that modulates the metal's electrophilicity, preventing the coordination of the electron-rich alkene of the tetrahydropyridine, thus stopping reduction.

Q2: I have a 3-substituted pyridine. Reduction gives a cis/trans mixture.

  • The Rule: Heterogeneous hydrogenation (PtO2, Pd/C) generally favors cis addition of hydrogen.

    • Result: The substituent and the added hydrogens end up on the same face (cis-relationship), pushing the substituent cis to the nitrogen lone pair (often axial).

  • The Fix for Trans: If you need the trans isomer, reduce to the piperidine first, then perform a thermodynamic equilibration (reflux in NaOEt/EtOH) to allow the substituent to adopt the equatorial position.

Q3: My pyridine won't reduce at all.

  • Cause: Catalyst poisoning by the basic nitrogen.

  • The Fix: Protonate the pyridine first. Run the hydrogenation in Acetic Acid or MeOH with 1 eq. HCl . Quaternary pyridinium salts reduce much faster than neutral pyridines.

Data: Catalyst Selection Matrix
Target ProductCatalyst SystemSolventPressureKey Mechanism
Piperidine (cis) PtO2 (Adams' Cat)AcOH1-3 atmSurface adsorption favors cis-H2 delivery.
Piperidine (trans) Pd/C then NaOEtMeOH5 atmKinetic cis-reduction followed by thermodynamic equilibration.
1,2,3,6-Tetrahydro [Cp*RhCl2]2 / KIH2O/MeOH1 atmIodide ligand blocks full reduction sites.
1,2,3,4-Tetrahydro NaBH4MeOHN/ANucleophilic hydride attack on pyridinium salt (Regio: C2 attack).

Module 3: De Novo Cyclization (Ring Closure)

Issue: You are building the ring from a linear amine but getting pyrrolidines (5-membered) instead of piperidines (6-membered).

The Mechanic: Baldwin's Rules
  • 5-exo-tet is kinetically favored over 6-endo-tet .

  • If you have a leaving group at the

    
    -position (relative to amine), the amine will attack to form a 5-membered ring (exo) rather than the 6-membered ring (endo) unless the geometry is constrained.
    
Troubleshooting Protocol

Q1: How do I force the 6-membered ring formation?

  • Strategy A (The "Trig" Trick): Change the electrophile from saturated (tet) to unsaturated (trig). 6-exo-trig (attacking a double bond external to the ring path) is highly favored.

    • Example: Ring-Closing Metathesis (RCM) using Grubbs II catalyst.[4]

  • Strategy B (Reductive Amination): Use a 1,5-dicarbonyl system. The amine condenses to form a dihydropyridine intermediate, which is then reduced. This avoids the exo/endo competition entirely.

Q2: My RCM reaction yields dimers instead of closed rings.

  • Cause: Concentration is too high. Intermolecular reaction (dimerization) competes with intramolecular reaction (cyclization).

  • The Fix: High Dilution. Run the reaction at 0.001 M to 0.005 M . Add the catalyst slowly (syringe pump) to keep active species concentration low.

Module 4: Separation Station (SFC)

Issue: You have successfully synthesized the molecule, but you have a mixture of regioisomers (e.g., 2-methyl vs 4-methyl piperidine) that co-elute on standard C18 HPLC.

The Solution: Supercritical Fluid Chromatography (SFC)

Regioisomers often have identical masses and pKa values, making MS-trigger and pH-switching useless. However, they have different 3D shapes . SFC, which operates closer to "solid state" interactions than liquid chromatography, is highly sensitive to steric shape.

Recommended Protocol
  • Column Selection:

    • Primary: 2-Ethylpyridine (2-EP) . The pyridine interaction is excellent for basic amines.

    • Secondary: Chiralcel OJ-H . Even for achiral regioisomers, the chiral stationary phase acts as a "shape selector" (molecular imprint effect).

  • Mobile Phase:

    • CO2 + 5-20% Methanol (with 0.1% Ammonium Hydroxide).

    • Note: The basic additive (NH4OH) is critical to suppress peak tailing of the piperidine nitrogen.

References

  • Beak, P., & Lee, W. K. (1989).[5] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. Journal of Organic Chemistry. Link
    
  • Glorius, F., et al. (2012).[6] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition. Link

  • Baldwin, J. E. (1976).[6][7] Rules for ring closure. Journal of the Chemical Society, Chemical Communications.[8][6] Link

  • O'Brien, P., et al. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters. Link

  • Toribio, L., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates (Regioisomer separation). Journal of Chromatography A. Link

Sources

Technical Support Center: Recrystallization of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource designed to facilitate successful experimental outcomes. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline?

Recrystallization is a purification technique used to separate a desired crystalline solid, in this case, 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, from soluble and insoluble impurities.[1] The process relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[1]

Q2: How do I select an appropriate solvent for this specific compound?

The ideal solvent is one in which 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][3] The structural features of the target molecule—a polar sulfonamide-aniline head and a more non-polar dimethylpiperidine tail—suggest that solvents of intermediate polarity or mixed solvent systems will be most effective.

Key considerations for solvent selection include:

  • "Like Dissolves Like" Principle : The molecule has both polar (sulfonamide, aniline) and non-polar (dimethylpiperidine, aromatic ring) regions. Therefore, alcohols (like ethanol, isopropanol) or alcohol/water mixtures are excellent starting points.[2][4]

  • Boiling Point vs. Melting Point : The chosen solvent should have a boiling point lower than the melting point of the pure compound (157-158 °C) to prevent the compound from "oiling out" (melting before it dissolves).[5]

  • Inertness : The solvent must not react with the compound.[2]

Q3: Can I use a mixed solvent system? How does that work?

Yes, a mixed solvent system is often ideal when no single solvent has the desired solubility profile.[2] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. For this compound, an ethanol-water or isopropanol-water mixture is a logical choice.[4] The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then adding the hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is set aside to cool.

Solvent Selection Guide

The following table summarizes potential solvents for the recrystallization of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, based on general principles for sulfonamides and anilines. Experimental validation is crucial.

Solvent SystemBoiling Point (°C)Rationale & Comments
Isopropanol82.5A good starting choice. Its polarity is suitable for the molecule's mixed characteristics.[6]
Ethanol78.4A versatile polar solvent commonly used for substituted anilines and sulfonamides.[2]
Ethanol/WaterVariableA highly effective mixed system. Allows for fine-tuning of polarity to achieve optimal solubility differential.[2][4]
Isopropanol/WaterVariableSimilar to ethanol/water, often effective for sulfonamides.[4]
Acetone56May be too good a solvent (high solubility even when cold), potentially leading to lower yields. Can be used in a mixture with a non-polar anti-solvent like hexanes.[7]
Water100Unlikely to be a good single solvent due to the non-polar dimethylpiperidine moiety, but suitable as an anti-solvent in a mixed system.[2][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem 1: The compound "oils out," forming a liquid layer instead of crystals.

  • Q: My dissolved compound separated as a gooey oil upon cooling. What went wrong and how can I fix it?

    • A: "Oiling out" typically occurs for two main reasons: 1) The melting point of your solid is lower than the boiling point of the solvent, or 2) The solution is cooling too rapidly, preventing the molecules from arranging into a crystal lattice. [4] Given the compound's melting point of 157-158°C, the first reason is unlikely with common solvents. Therefore, rapid cooling or high impurity concentration is the probable cause.

    • Solution:

      • Reheat the solution to redissolve the oil.

      • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[4]

      • Allow the flask to cool much more slowly. You can insulate the flask with a cloth or place it in a beaker of hot water and allow both to cool to room temperature together.[4]

      • If the problem persists, consider switching to a different solvent or solvent system.[4]

Problem 2: No crystals are forming after the solution has cooled.

  • Q: The solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?

    • A: This issue usually arises from either using too much solvent, making the solution too dilute for crystals to form, or from a lack of nucleation sites to initiate crystallization. [4][8][9]

    • Solution (in order of application):

      • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth.[4][9]

      • Seed the Solution: Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for other crystals to grow upon.[4][9]

      • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[9]

      • Cool Further: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the compound's solubility and promote crystallization.[4]

Problem 3: The final yield of purified crystals is very low.

  • Q: I only recovered a small fraction of my starting material. Why is my yield so poor?

    • A: A low yield is most commonly caused by using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling. [4][9] Other causes include premature crystallization during a hot filtration step or incomplete precipitation.

    • Solution:

      • Use Minimum Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[8]

      • Prevent Premature Crystallization: If performing a hot filtration, ensure all glassware (funnel, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing in the funnel.[4]

      • Maximize Precipitation: After cooling to room temperature, always place the flask in an ice bath for 15-30 minutes to maximize the recovery of crystals from the solution.[4]

      • Recover a Second Crop: You can often recover more product by concentrating the mother liquor (boiling off some solvent) and cooling it again to obtain a second, though likely less pure, crop of crystals.[8]

Problem 4: The purified crystals are still colored.

  • Q: My final crystals have a yellow or brown tint. How can I obtain a colorless product?

    • A: Colored impurities are common and are often highly soluble, tending to stay in the mother liquor. However, some can co-crystallize with your product.

    • Solution:

      • Use Activated Charcoal: After dissolving your crude compound in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution.[2][4] The charcoal will adsorb the colored impurities.

      • Boil and Filter: Boil the solution with the charcoal for a few minutes. Then, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[4]

      • Perform a Second Recrystallization: If the crystals are still colored, a second recrystallization is often necessary to achieve high purity.[8]

Visual Workflow and Troubleshooting

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (If Solution is Colored) dissolve->charcoal Optional hot_filter Perform Hot Gravity Filtration (If Charcoal or Impurities Present) dissolve->hot_filter If no charcoal charcoal->hot_filter cool_rt Allow Filtrate to Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath to Maximize Crystal Formation cool_rt->cool_ice vac_filter Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash Wash Crystals with Small Amount of Cold Solvent vac_filter->wash dry Dry the Purified Crystals wash->dry finish End: Pure Crystalline Product dry->finish

Caption: Standard experimental workflow for recrystallization.

G sol_node sol_node start Problem Occurs During Cooling oil_q Is an oil forming instead of crystals? start->oil_q no_cryst_q Are no crystals forming at all? start->no_cryst_q No sol_node_oil 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool solution VERY slowly. oil_q->sol_node_oil Yes sol_node_scratch 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Boil off some solvent & re-cool. no_cryst_q->sol_node_scratch Yes

Caption: Troubleshooting logic for common crystallization issues.

Experimental Protocol: Recrystallization from an Isopropanol/Water System

This protocol provides a generalized procedure. The exact volumes will depend on the amount and purity of your starting material.

Materials:

  • Crude 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

  • Isopropanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (if needed)

  • Erlenmeyer flasks, beakers

  • Hot plate with stirring capability

  • Glass funnel, fluted filter paper

  • Büchner funnel, filter flask, vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol and begin heating the mixture to a gentle boil with stirring. Continue adding hot isopropanol in small portions until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary. [8]

  • Decolorization (Optional): If the resulting solution is colored, remove it from the heat and add a very small amount of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.[4]

  • Hot Filtration (if charcoal was added or insoluble impurities are visible): Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a piece of fluted filter paper in the hot funnel. Filter the boiling solution quickly to remove the charcoal and any other insoluble material. This step prevents premature crystallization in the funnel.[1][4]

  • Crystallization:

    • Allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase. Slow cooling is critical for the formation of pure, well-defined crystals.[4]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[4]

  • Isolation:

    • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold isopropanol to ensure it seals against the funnel.

    • Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied.[1][4]

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold isopropanol. This removes any residual mother liquor containing impurities. Using cold solvent minimizes the loss of the desired product.[2][4]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass or drying dish and dry them completely in a desiccator or a low-temperature vacuum oven.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Technical Support Center: Purification of Crude Methanesulfonamide, N-(trimethylsilyl)
  • Sulfonamide purification process. (n.d.).
  • Troubleshooting Recrystalliz
  • Improved purification process of 1-(2-phenethyl)-4-anilinopiperidine. (2006).
  • Purification by Recrystalliz
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. (n.d.). PMC.
  • Technical Support Center: Recrystallization of Substituted Anilines. (2025). Benchchem.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Chemistry Department.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of the discovery pipeline. 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, a molecule featuring a sulfonamide linkage between an aniline and a substituted piperidine ring, presents a unique set of challenges and opportunities for structural elucidation. This guide provides an in-depth interpretation of its proton nuclear magnetic resonance (¹H NMR) spectrum, explains the causal logic behind spectral predictions, and objectively compares the power of NMR with alternative analytical techniques.

The Decisive Power of ¹H NMR: A Predictive Interpretation

¹H NMR spectroscopy stands as the preeminent technique for determining the precise structure of organic molecules in solution.[1][2] By analyzing the chemical environment of each proton, we can piece together the molecular puzzle with high fidelity. The predicted ¹H NMR spectrum of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is a composite of signals from its three distinct structural motifs: the para-substituted aniline ring, the sulfonamide linker, and the 3,5-dimethylpiperidine moiety.

The interpretation hinges on understanding how the electronic environment and neighboring protons influence each signal's chemical shift, integration, and multiplicity.[3][4]

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of the target molecule are systematically labeled.

Caption: Structure of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated signals for the target molecule, assuming a standard deuterated solvent like DMSO-d₆. Chemical shifts can vary based on solvent and concentration.[5][6]

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale & Coupling (J)
HA (Aromatic)~7.5 - 7.7Doublet (d)2HOrtho to the electron-withdrawing SO₂ group, resulting in significant deshielding.[7] Coupled to HB (J ≈ 8-9 Hz).
HB (Aromatic)~6.6 - 6.8Doublet (d)2HOrtho to the electron-donating NH₂ group, resulting in shielding.[7][8] Coupled to HA (J ≈ 8-9 Hz).
NH₂ (Amine)~5.0 - 6.0Broad Singlet (br s)2HProtons are exchangeable, leading to a broad signal.[3][9] Chemical shift is highly dependent on solvent and concentration.
H₂C(2,6) (Piperidine)~3.3 - 3.6Multiplet (m)4HProtons are α to the nitrogen of the sulfonamide, causing deshielding. Complex splitting due to geminal and vicinal coupling with protons at C3/C5.
HC(3,5) (Piperidine)~1.8 - 2.2Multiplet (m)2HMethine protons coupled to protons at C2/C6, C4, and the methyl group.
H₂C(4) (Piperidine)~1.0 - 1.6Multiplet (m)2HAliphatic protons in the piperidine ring, showing complex splitting from coupling to C3/C5 protons.[10]
H₃C(3,5) (Methyl)~0.8 - 1.0Doublet (d)6HCoupled to the methine protons at C3 and C5 (J ≈ 6-7 Hz). The stereochemistry (cis/trans) of the methyl groups will determine if they are equivalent (one doublet) or inequivalent (two doublets).[11]

Note: The cis/trans isomerism of the 3,5-dimethylpiperidine ring is a critical factor. If the methyl groups are cis, the molecule has a plane of symmetry, simplifying the spectrum. If they are trans, the protons on each side of the ring may become chemically inequivalent, leading to a more complex spectrum with more signals.

Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach ensures the most rigorous structural validation. The choice of technique is dictated by the specific question being asked.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed connectivity (through-bond coupling), stereochemistry, and conformational information in solution.[2][12]Non-destructive; provides unambiguous structural assignment in solution.Requires larger sample amounts and longer acquisition times compared to other methods. Can be complex to interpret for very complex molecules.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. High-Resolution MS (HRMS) provides the elemental formula.[13]High sensitivity; requires a very small amount of sample; can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis.Provides limited connectivity information and no stereochemical details. Fragmentation can be complex.[1][13]
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple; requires minimal sample preparation.Provides no information on the overall carbon skeleton or stereochemistry. Confirms functional groups predicted by other methods.[1]
X-ray Crystallography Precise 3D structure, including absolute stereochemistry, bond lengths, and angles in the solid state.[14]Provides the definitive, unambiguous structure of a molecule.Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.[15]

As the table illustrates, these techniques are complementary. MS would confirm the molecular weight (312.44 g/mol ), and IR would show characteristic stretches for N-H (amine), S=O (sulfonamide), and aromatic C-H bonds, validating the presence of key functional groups. However, only ¹H NMR and X-ray crystallography can definitively resolve the connectivity and, crucially, the stereochemistry of the dimethylpiperidine ring.

Experimental Protocols

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-20 mg of the 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline sample into a clean, dry vial.[16]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[17][18] The choice of solvent is critical as it can influence chemical shifts.[6] Vortex briefly to fully dissolve the sample.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is set to 0.00 ppm.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Solid particles distort the magnetic field, leading to broad lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe for the ¹H frequency.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Analytical Workflow Diagram

The logical flow from sample to final structural confirmation is a self-validating system.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structural Validation weigh Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock, Shim, Tune insert->lock_shim acquire Acquire FID lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals (Shift, Multiplicity) integrate->assign structure Confirm Structure & Stereochemistry assign->structure

Caption: Standard workflow for structural elucidation via ¹H NMR spectroscopy.

Conclusion

The structural elucidation of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is a task eminently suited to ¹H NMR spectroscopy. The technique provides a wealth of data that, when interpreted with a foundational understanding of chemical principles, allows for a confident and detailed assignment of the molecular structure, including critical stereochemical information. While complementary techniques like Mass Spectrometry and IR Spectroscopy are invaluable for confirming molecular formula and functional groups, they lack the fine-detail resolving power of NMR. For researchers in drug development, mastering the interpretation of ¹H NMR spectra is not merely an analytical exercise; it is a fundamental skill for accelerating discovery and ensuring the integrity of their chemical matter.

References

  • Bevilacqua, A., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • University of Missouri Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. (n.d.). Royal Society of Chemistry. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[1H NMR] - Spectrum. [Link]

  • Aksenov, A. A., & Arndt, L. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Mass spectrometry reviews, 34(1), 1–21. [Link]

  • Lu, X., et al. (2021). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 26(11), 3350. [Link]

  • Zhang, X., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(4), 795–802. [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1944–1951. [Link]

  • Al-Hadedi, A. A. M., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton. [Link]

  • Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Bertini, I., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of inorganic biochemistry, 52(4), 253–262. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • Parthiban, P., et al. (2008). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]

  • Automated Topology Builder. (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted methyl pipecolinates. Organic & biomolecular chemistry, 16(43), 8253–8263. [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of medicinal chemistry, 58(21), 8569–8593. [Link]

Sources

HPLC method development for sulfonamide purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Sulfonamide Purity Analysis: Core-Shell Biphenyl vs. Traditional C18 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the purity analysis of sulfonamides—a class of amphoteric antibiotics—demands exceptional selectivity and efficiency. Traditional methods often rely on fully porous C18 columns, which utilize hydrophobic interactions as the primary separation mechanism.[1] While robust, this approach frequently struggles to resolve structurally similar impurities and degradants, leading to extended run times and compromised peak symmetry.

This guide objectively compares the performance of Core-Shell (Superficially Porous) Biphenyl Technology against the industry-standard Fully Porous C18 . Experimental evidence presented herein demonstrates that the Biphenyl stationary phase, leveraging


 interactions, offers superior selectivity for aromatic sulfonamides, while the core-shell particle morphology significantly enhances efficiency and reduces analysis time without the backpressure penalties of UHPLC.

Introduction: The Sulfonamide Challenge

Sulfonamides contain a basic amine group and an acidic sulfonamide group, making them amphoteric. Their retention is highly sensitive to mobile phase pH. Furthermore, impurities often differ only by the position of a methyl group or an isoxazole ring, creating "critical pairs" that are difficult to resolve using hydrophobicity alone.

  • The Traditional Approach: Fully Porous C18 (5 µm). Relies on Van der Waals forces.[1] Often requires long gradients and complex buffer systems to achieve baseline resolution (

    
    ).
    
  • The Modern Alternative: Core-Shell Biphenyl (2.6 µm). Combines hydrophobic retention with enhanced

    
     aromatic selectivity.[2] The solid core particle reduces diffusion paths, sharpening peaks and increasing theoretical plates (
    
    
    
    ).

Comparative Methodology

To provide a direct performance evaluation, we developed a purity method for Sulfamethoxazole (SMX) and its related impurities (Sulfanilamide, Sulfanilic Acid) using two distinct configurations.

Experimental Conditions
ParameterSystem A: Traditional Alternative System B: Modern Product
Column Fully Porous C18Core-Shell Biphenyl
Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Methanol (MeOH)Methanol (MeOH)*
Flow Rate 1.0 mL/min1.5 mL/min
Injection Vol 10 µL5 µL
Temperature 25°C30°C
Detection UV @ 254 nmUV @ 254 nm

*Note: Methanol is selected over Acetonitrile for the Biphenyl phase to maximize


 interactions, as aprotic solvents like ACN can suppress these specific aromatic attractions.

Performance Comparison & Data Analysis

Selectivity Mechanisms: Hydrophobicity vs. Interaction

The C18 phase separates strictly by hydrophobicity. Since many sulfonamide impurities share similar LogP values, C18 often results in co-elution. The Biphenyl phase introduces a secondary interaction mechanism: the electrons in the biphenyl rings interact with the electron-deficient aromatic rings of the sulfonamides.

SeparationMechanism cluster_0 Traditional C18 Interaction cluster_1 Biphenyl Interaction (Dual Mode) C18 C18 Ligand (Alkyl Chain) Analyte1 Sulfonamide C18->Analyte1 Hydrophobic (Van der Waals) Biphenyl Biphenyl Ligand (Aromatic Rings) Analyte2 Sulfonamide Biphenyl->Analyte2 Hydrophobic Biphenyl->Analyte2 π-π Interaction (Enhanced Selectivity)

Figure 1: Mechanism of Action. The Biphenyl phase engages in dual-mode retention, offering orthogonal selectivity compared to the single-mode C18.

Quantitative Results

The following data summarizes the separation of Sulfamethoxazole from its critical impurity, Sulfanilamide.

Performance MetricFully Porous C18 (5 µm) Core-Shell Biphenyl (2.6 µm) Impact
Resolution (

)
1.83.2 77% Improvement in separation reliability.
Tailing Factor (

)
1.41.1 Sharper peaks improve integration accuracy.
Theoretical Plates (

)
~12,000~28,000 >2x Efficiency due to core-shell morphology.
Run Time 18.0 min6.5 min 64% Reduction in analysis time.
Backpressure 110 bar240 barHigher, but well within standard HPLC limits (400 bar).

Analysis: The Core-Shell Biphenyl column not only resolved the critical pair with a significantly higher margin (


) but did so in one-third of the time. The use of Methanol enhanced the 

selectivity, pulling the aromatic impurities away from the main peak more effectively than the C18 phase could achieve.

Step-by-Step Method Development Protocol

To replicate these results or adapt them for other sulfonamides, follow this validated workflow.

Phase 1: Column & Mobile Phase Screening
  • Select Stationary Phase: Start with a Core-Shell Biphenyl column.

  • Organic Modifier: Compare Methanol (MeOH) vs. Acetonitrile (ACN).

    • Insight: Use MeOH if resolution of aromatic isomers is poor; it promotes

      
       retention. Use ACN if peak shape is the only concern.
      
  • pH Control: Sulfonamides are ionizable.

    • Protocol: Prepare 0.1% Formic Acid (pH ~2.7) to suppress ionization of acidic moieties, ensuring the analyte is in a neutral or protonated state for better retention.

Phase 2: Gradient Optimization
  • Initial Run: 5% B to 95% B over 10 minutes.

  • Identify Elution: Note where the main peak elutes.

  • Flatten Gradient: If the peak elutes at 50% B, create a shallow gradient (e.g., 30% to 60% B) over 5 minutes to expand the separation window for impurities.

Phase 3: System Suitability Testing (SST)

Before routine analysis, verify the system:

  • Resolution:

    
     between active and nearest impurity.[3]
    
  • Tailing Factor:

    
     (USP limit is typically 2.0, but 1.5 ensures robustness).
    
  • Repeatability: %RSD of peak area

    
     (n=5 injections).
    

MethodWorkflow cluster_decision Decision Point Start Start Method Development Screening Column Screening (Compare C18 vs. Biphenyl) Start->Screening MobilePhase Mobile Phase Selection (MeOH for π-π / ACN for Speed) Screening->MobilePhase PH_Control pH Optimization (Buffer pH 2.5 - 3.0) MobilePhase->PH_Control Gradient Gradient Optimization (Focus on Critical Pair) PH_Control->Gradient Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Gradient->Validation Check Rs > 2.0? Gradient->Check Check->MobilePhase No (Change Organic/pH) Check->Validation Yes

Figure 2: Method Development Workflow. A logical progression from column selection to final validation, emphasizing the feedback loop at the resolution check.

Troubleshooting & Robustness

  • Issue: Peak Tailing (> 1.5)

    • Cause: Secondary silanol interactions or incorrect pH.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For sulfonamides, lower pH (2.5–3.0) usually suppresses silanol activity and protonates the amine, improving shape.

  • Issue: Loss of Resolution

    • Cause: "Dewetting" of C18 pores in 100% aqueous conditions.

    • Solution: The Biphenyl phase is more resistant to phase collapse. Alternatively, ensure at least 3-5% organic is present at the start of the gradient.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Phenomenex. (2017).[4] Core-Shell vs Fully Porous Particles: Comparing Morphology and Performance. LCGC North America.[4] Link

  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Link

  • Chrom Tech. (2025). The Difference Between Superficially Porous and Fully Porous Particles. Link

  • Sigma-Aldrich. Factors Affecting Resolution in HPLC. Link

Sources

Comparative Guide: Antibacterial Efficacy of Dimethyl-Piperidine vs. Diethyl-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the antibacterial efficacy of 3,5-dimethylpiperidine sulfonamides (cyclic, rigidified lipophiles) versus N,N-diethyl sulfonamides (open-chain, flexible lipophiles).

Key Finding: Experimental data indicates that 3,5-dimethylpiperidine derivatives (e.g., HSGN-94) exhibit superior antibacterial potency (MIC values as low as 0.25 µg/mL against S. aureus) compared to N,N-diethyl analogs (MIC ~12.5–25 µg/mL). The conformational rigidity and specific hydrophobic interaction of the dimethyl-substituted piperidine ring within the Dihydropteroate Synthase (DHPS) active site provide a distinct pharmacological advantage over the flexible diethyl chains.

Structural & Mechanistic Comparison

Chemical Architecture

The core difference lies in the nitrogen-bearing substituent attached to the sulfonyl group (


).
  • Dimethyl-Piperidine Moiety: A six-membered heterocyclic ring with methyl groups at the 3 and 5 positions. This creates a "hydrophobic clamp" with restricted conformation.

  • N,N-Diethyl Moiety: Two ethyl chains attached to the nitrogen. These are freely rotating, creating a larger but disordered steric volume.

Mechanism of Action (DHPS Inhibition)

Both classes function primarily as competitive inhibitors of Dihydropteroate Synthase (DHPS) , mimicking p-aminobenzoic acid (PABA). However, secondary mechanisms involving membrane disruption are observed in the piperidine class.

MOA cluster_0 Bacterial Cell Entry cluster_1 Target Engagement (DHPS) Entry Passive Diffusion (Lipophilicity Dependent) Binding Competitive Binding to DHPS Active Site Entry->Binding Membrane Membrane Integrity Disruption PABA PABA Substrate Inhibition Folate Synthesis Blockade Binding->Inhibition Diethyl-Sulfonamide Diethyl-Sulfonamide Diethyl-Sulfonamide->Entry Mod. LogP Flexible Structure Diethyl-Sulfonamide->Binding Steric Bulk (Mod. Affinity) Dimethyl-Piperidine Dimethyl-Piperidine Dimethyl-Piperidine->Entry High LogP Rigid Structure Dimethyl-Piperidine->Membrane Secondary Mechanism

Figure 1: Mechanism of Action comparing the dual-pathway efficacy of Dimethyl-Piperidine derivatives vs. the single-target focus of Diethyl analogs.

Comparative Efficacy Data

The following data synthesizes results from recent SAR studies, specifically highlighting the "HSGN" series and N,N-diethyl benzensulfonamide derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Feature3,5-Dimethylpiperidine Sulfonamide (e.g., HSGN-94)N,N-Diethyl Sulfonamide (e.g., Compound 8j)Unsubstituted Piperidine
Primary Target Gram-Positive (S. aureus, MRSA)Gram-Negative (E. coli) / Gram-PositiveBroad Spectrum
MIC (S. aureus) 0.25 – 1.0 µg/mL [1]25.0 µg/mL [2]2.0 – 4.0 µg/mL
MIC (E. coli) 2.0 – 8.0 µg/mL12.5 µg/mL [2]10.0 – 20.0 µg/mL
LogP (Est.) ~3.2 (Optimal Membrane Permeability)~2.1 (Moderate Permeability)~2.5
Biofilm Inhibition High (Due to membrane activity)ModerateLow
Resistance Profile Low (Dual mechanism)Moderate (Efflux prone)Moderate

Analysis:

  • Potency Gap: The dimethyl-piperidine derivative is approximately 25-100x more potent against MRSA/Staph strains than the diethyl analog.

  • Gram-Negative Shift: The N,N-diethyl derivatives show respectable activity against E. coli (12.5 µg/mL), likely because the flexible ethyl chains allow easier transit through specific Gram-negative porins compared to the bulkier piperidine ring.

  • The "Magic Methyl" Effect: Removing the methyl groups from the piperidine ring (reverting to unsubstituted piperidine) raises the MIC from 0.25 to ~2.0 µg/mL, proving that the 3,5-dimethyl substitution is critical for the high-affinity binding event [1].

Experimental Protocols

Synthesis Workflow

To validate these findings, researchers should synthesize both derivatives from a common sulfonyl chloride precursor.

Synthesis cluster_A Pathway A: Dimethyl-Piperidine cluster_B Pathway B: Diethyl Precursor 4-Substituted Benzenesulfonyl Chloride ReagentA 3,5-Dimethylpiperidine (Base: K2CO3) Precursor->ReagentA DCM, 0°C -> RT ReagentB Diethylamine (Base: Et3N) Precursor->ReagentB DCM, 0°C -> RT ProductA 3,5-Dimethylpiperidine Sulfonamide ReagentA->ProductA Yield: ~85-92% ProductB N,N-Diethyl Sulfonamide ReagentB->ProductB Yield: ~70-80%

Figure 2: Divergent synthesis pathways for generating the comparator compounds.

MIC Determination Protocol (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL). Dilute to starting concentration (e.g., 64 µg/mL) in Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Plating: Add 100 µL of compound dilution and 100 µL of inoculum to 96-well plates.

  • Controls:

    • Positive: Ciprofloxacin or Sulfamethoxazole.

    • Negative: DMSO vehicle (max 1% final conc).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Determine the lowest concentration with no visible growth (turbidity).

    • Self-Validation Check: If DMSO control shows inhibition, repeat with lower solvent concentration.

Conclusion & Recommendation

For drug development projects targeting Gram-positive pathogens (especially MRSA) , the 3,5-dimethylpiperidine sulfonamide scaffold is the superior candidate. Its rigid structure maximizes van der Waals interactions within the DHPS active site and enhances membrane permeability.

The N,N-diethyl sulfonamide scaffold remains a viable "lead-like" fragment for Gram-negative targets but requires further functionalization (e.g., adding polar groups to the ethyl chains) to match the potency of the piperidine class.

References

  • Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic. Source: National Institutes of Health (NIH) / PubMed Central Data Point: Identifies HSGN-94 (3,5-dimethylpiperidine derivative) with MIC 0.25 µg/mL.[1]

  • Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides. Source: Ajani et al., ResearchGate Data Point: N,N-Diethyl derivatives show MIC ~12.5 µg/mL against E. coli.[2][3][4][5]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Source: Int. J. Mol.[6] Sci. 2023 Data Point: Confirms piperidine sulfonamides target DHPS and damage cell membranes.[6]

Sources

A Researcher's Guide to Differentiating Sulfonyl and Amine Functional Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a frontline technique for this purpose due to its speed, simplicity, and diagnostic power. This guide provides an in-depth comparison of the IR spectral signatures of two crucial functional groups: sulfonyls and amines. We will move beyond simple peak tables to explore the causality behind their spectral features, enabling confident and accurate interpretation.

The Vibrational Language of Molecules

At its core, IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The position of an absorption band (in wavenumbers, cm⁻¹) corresponds to the energy required for a specific vibration, while the band's intensity relates to the change in dipole moment during that vibration. Stronger bonds and lighter atoms vibrate at higher frequencies. Similarly, more polar bonds produce more intense absorptions.[1] This fundamental understanding is key to interpreting the distinct spectra of sulfonyl and amine groups.

Decoding the IR Spectrum of Amines

The defining feature of primary and secondary amines in an IR spectrum is the N-H bond. The position, shape, and number of N-H stretching peaks provide a clear method for distinguishing between amine classes.[2][3]

  • N-H Stretching Vibrations (3500-3250 cm⁻¹): This is the most diagnostic region for amines.

    • Primary Amines (R-NH₂): Exhibit two distinct bands due to asymmetric and symmetric stretching of the two N-H bonds.[4][5][6] The asymmetric stretch occurs at a higher frequency (typically 3400-3500 cm⁻¹) and the symmetric stretch at a lower frequency (3300-3400 cm⁻¹).[4][6] This two-peak pattern is a hallmark of a primary amine.

    • Secondary Amines (R₂-NH): Having only one N-H bond, they show a single, weaker absorption band in the 3350-3310 cm⁻¹ region.[4][5][7]

    • Tertiary Amines (R₃-N): Lack an N-H bond and therefore show no absorption in this region.[4][7][8] Their identification must rely on other spectral features or techniques.

It is crucial to note that N-H stretching bands are generally weaker and sharper than the broad O-H bands of alcohols, which appear in the same region.[4][5] This distinction is vital to avoid misinterpretation. Hydrogen bonding can cause N-H peaks to broaden and shift to lower wavenumbers, though the effect is typically less pronounced than with O-H groups due to the lower electronegativity of nitrogen compared to oxygen.[1][9]

  • N-H Bending Vibrations: These absorptions provide secondary confirmation.

    • Primary amines show a medium-intensity "scissoring" vibration between 1650-1580 cm⁻¹.[4]

    • Primary and secondary amines both display a broad, strong "wagging" band out of the plane, typically in the 910-665 cm⁻¹ range.[4]

  • C-N Stretching Vibrations: These peaks are generally found in the fingerprint region.

    • Aliphatic Amines: Show medium to weak bands in the 1250-1020 cm⁻¹ range.[4]

    • Aromatic Amines: Exhibit a stronger absorption at a higher frequency, typically 1335-1250 cm⁻¹.[4][10]

Summary of Amine IR Absorptions
VibrationAmine TypeWavenumber Range (cm⁻¹)IntensityNotes
N-H Stretch Primary (R-NH₂)3500-3250MediumTwo distinct peaks (asymmetric & symmetric)
Secondary (R₂-NH)3350-3310Weak-MediumOne peak
Tertiary (R₃-N)NoneN/ANo N-H bond
N-H Bend Primary (R-NH₂)1650-1580MediumScissoring vibration
N-H Wag Primary & Secondary910-665Strong, BroadOut-of-plane bending
C-N Stretch Aliphatic1250-1020Weak-Medium
Aromatic1335-1250Strong

Unmasking the Sulfonyl Group Signature

The sulfonyl group (R-SO₂-R') is characterized by the highly polar sulfur-oxygen double bond (S=O). This polarity leads to very strong and easily identifiable absorption bands, making IR spectroscopy an excellent tool for its detection.

  • S=O Stretching Vibrations: This is the key diagnostic region for all sulfonyl compounds. The group consistently produces two intense bands corresponding to asymmetric and symmetric stretching modes.

    • Asymmetric Stretch (ν_as(SO₂)): Occurs at higher frequency, typically in the 1375-1310 cm⁻¹ range.

    • Symmetric Stretch (ν_s(SO₂)): Appears at a lower frequency, generally between 1185-1140 cm⁻¹ .

The exact positions of these two powerful absorptions are sensitive to the electronic environment of the sulfonyl group, allowing for differentiation between various classes of sulfonyl-containing compounds.[11][12][13]

Summary of Sulfonyl Group IR Absorptions
Compound ClassAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Other Key Bands
Sulfonyl Chlorides 1410-13701204-1177S-Cl stretch often near 375 cm⁻¹[14]
Sulfonamides 1370-13351170-1155N-H stretch if primary/secondary
Sulfones 1350-13001160-1120
Sulfonates 1372-13351195-1168
Sulfonic Acids 1350-13421165-1150Very broad O-H stretch (3000-2500 cm⁻¹)

Data compiled from sources[11][12][13][15].

A Logic-Based Approach to Spectral Interpretation

When faced with an unknown spectrum, a systematic approach is crucial. The following workflow illustrates how to differentiate and identify these functional groups.

G start Analyze IR Spectrum region_3000 Examine 3500-3200 cm⁻¹ region start->region_3000 peaks_3000 Peaks present? region_3000->peaks_3000 region_1400 Examine 1400-1100 cm⁻¹ region peaks_1400 Two strong, sharp peaks? region_1400->peaks_1400 two_peaks Two medium peaks? peaks_3000->two_peaks Yes one_peak One weak/medium peak? peaks_3000->one_peak No sulfonyl_group Sulfonyl Group Present Check exact peak positions to identify subclass peaks_1400->sulfonyl_group Yes no_sulfonyl No Sulfonyl Group peaks_1400->no_sulfonyl No two_peaks->one_peak No primary_amine Primary Amine Likely Confirm with N-H bend (1650-1580 cm⁻¹) two_peaks->primary_amine Yes secondary_amine Secondary Amine Likely Confirm with N-H wag (910-665 cm⁻¹) one_peak->secondary_amine Yes no_amine No Primary/Secondary Amine (Could be Tertiary) one_peak->no_amine No primary_amine->region_1400 secondary_amine->region_1400 no_amine->region_1400

Caption: Workflow for identifying amine and sulfonyl groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. Attenuated Total Reflectance (ATR) has become a dominant technique due to its simplicity and lack of required sample preparation for many solids and liquids.[16][17] This protocol ensures a self-validating system by incorporating a background scan to negate environmental and instrumental interferences.

Objective: To obtain a clean, interpretable IR spectrum of a solid or liquid sample to identify sulfonyl and/or amine functional groups.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • Sample (solid powder or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning (Causality: To prevent cross-contamination and false peaks):

    • Moisten a lint-free wipe with isopropanol.

    • Gently but firmly wipe the surface of the ATR crystal.

    • Allow the solvent to fully evaporate. A clean crystal is paramount for a clean background.

  • Background Spectrum Acquisition (Causality: To account for atmospheric H₂O and CO₂ and instrument response):

    • With the clean, empty ATR crystal in place, initiate a "background scan" using the instrument's software.

    • This spectrum is stored by the software and will be automatically subtracted from the sample spectrum. This step is non-negotiable for trustworthy data.

  • Sample Application:

    • For Solid Powders: Place a small amount of the powder (a few milligrams is sufficient) onto the center of the ATR crystal using a clean spatula.[18]

    • For Liquids: Place 1-2 drops of the liquid directly onto the center of the crystal.[18]

  • Engage ATR Anvil:

    • Lower the ATR press or anvil to apply consistent pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.[19]

  • Sample Spectrum Acquisition:

    • Initiate the "sample scan" using the instrument's software. The software will collect the data, ratio it against the stored background spectrum, and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum, paying close attention to the diagnostic regions for amines (3500-3200 cm⁻¹) and sulfonyls (1400-1100 cm⁻¹) as detailed in this guide.

  • Post-Measurement Cleaning:

    • Retract the anvil and remove the sample from the crystal surface.

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prepare it for the next user.

G A 1. Clean ATR Crystal B 2. Collect Background Spectrum (No Sample) A->B C 3. Apply Sample to Crystal (Solid or Liquid) B->C D 4. Apply Pressure (Ensure good contact) C->D E 5. Collect Sample Spectrum D->E F 6. Clean ATR Crystal E->F

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

By understanding the vibrational origins of the key absorption bands and following a rigorous experimental protocol, researchers can confidently leverage IR spectroscopy to distinguish between and identify sulfonyl and amine functional groups, accelerating research and ensuring molecular integrity.

References

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(4), 703-711. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • N/A. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Filo. (2025, September 28). Factors that affect the N-H stretching frequency and how they affect it. Retrieved from [Link]

  • Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(10), 247-255. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad? Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

Sources

Comparative Solubility Analysis: 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline vs. Sulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Solubility Relationships

Introduction

In the landscape of drug discovery and development, aqueous solubility is a cornerstone physicochemical property that dictates a compound's fate from the laboratory bench to clinical application. Poor solubility can severely hamper oral bioavailability, complicate formulation, and ultimately lead to the failure of otherwise promising drug candidates.[1][2][3] This guide provides an in-depth comparative analysis of the aqueous solubility of the parent sulfonamide antibiotic, sulfanilamide, and its more complex derivative, 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline.

Sulfanilamide is a well-characterized antibacterial agent, while its derivative represents a structural modification common in medicinal chemistry, where cyclic alkyl groups are appended to a core scaffold to modulate properties like target affinity or metabolic stability.[4][5] Through a detailed examination of their molecular structures and supporting experimental protocols, we will elucidate the profound impact of this structural change on solubility, offering valuable insights for researchers in medicinal chemistry and pharmaceutical development.

Molecular Structure: The Blueprint for Solubility

The difference in the aqueous solubility of these two compounds is fundamentally rooted in their distinct molecular architectures.

  • Sulfanilamide: This molecule consists of an aniline ring substituted with a primary sulfonamide group (-SO₂NH₂).[5][6] Both the aromatic amine (-NH₂) and the sulfonamide group are capable of acting as hydrogen bond donors and acceptors. These functional groups allow for robust interactions with polar water molecules, facilitating its dissolution.

  • 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline: In this derivative, the two hydrogen atoms of the sulfanilamide's sulfonamide group are replaced by a 3,5-dimethylpiperidine ring. This modification introduces three critical changes:

    • Loss of Hydrogen Bond Donors: The sulfonamide nitrogen is now tertiary, eliminating its ability to act as a hydrogen bond donor, a key interaction for solvation in water.

    • Increased Molecular Size and Mass: The addition of the C₇H₁₄N ring significantly increases the molecular weight and volume.

    • Enhanced Lipophilicity: The dimethylpiperidine moiety is a nonpolar, hydrophobic (lipophilic) alkyl structure.[7][8] This addition drastically increases the overall lipophilicity of the molecule, which is inversely correlated with aqueous solubility.[3][9]

The following diagram illustrates the key structural differences that govern their interaction with water.

G cluster_sulfanilamide Sulfanilamide cluster_derivative 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline S_S Sulfanilamide C₆H₈N₂O₂S S_props Key Features: - Primary Sulfonamide (-SO₂NH₂) - Primary Aryl Amine (-NH₂) - H-bond Donors & Acceptors D_D Derivative C₁₃H₂₀N₂O₂S S_S->D_D Structural Modification solubility_impact Hypothesis: The addition of the bulky, lipophilic ring and loss of H-bond donors will drastically reduce aqueous solubility in the derivative compared to sulfanilamide. D_props Key Features: - Tertiary Sulfonamide - Bulky, Lipophilic Dimethylpiperidine Ring - Loss of Sulfonamide H-bond Donors

Caption: Structural comparison and resulting solubility hypothesis.

Experimental Design: Quantifying Thermodynamic Solubility

To empirically validate our structure-based hypothesis, a robust and reproducible method for determining equilibrium solubility is required. The gold-standard "shake-flask" method, as outlined in OECD Guideline 105, is the protocol of choice for this purpose.[10] It measures the saturation concentration of a compound in a given solvent system at equilibrium.

Protocol: Comparative Equilibrium Solubility Assessment via HPLC-UV

Objective: To determine and compare the thermodynamic aqueous solubility of Sulfanilamide and 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline in phosphate-buffered saline (PBS) at pH 7.4 and 25°C.

Materials:

  • Sulfanilamide (≥98% purity)

  • 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline (≥98% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water with 0.1% Formic Acid, HPLC grade

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Benchtop centrifuge

  • HPLC system with UV detector and C18 analytical column

Methodology:

  • Preparation of Calibration Standards:

    • Prepare 10 mM primary stock solutions of each compound in DMSO.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solutions in a 50:50 mixture of ACN and water. This serves as a typical mobile phase.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid compound (approx. 2-5 mg) into separate 1.5 mL microcentrifuge tubes.

    • Add 1 mL of PBS (pH 7.4) to each tube.

    • Seal the tubes and place them in a thermomixer set to 25°C, shaking at 1000 rpm for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • After 24 hours, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid, creating a clear supernatant which represents the saturated solution.

  • Sampling and Dilution:

    • Carefully withdraw 100 µL of the clear supernatant from each tube, avoiding any disturbance of the solid pellet.

    • Dilute the supernatant with the mobile phase (50:50 ACN:Water) to a concentration that falls within the linear range of the calibration curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) may be necessary, especially for the more soluble sulfanilamide.

  • HPLC-UV Quantification:

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Analyze the peak area at the λmax for each compound (e.g., ~264 nm for sulfanilamide).[11]

    • Construct a linear regression calibration curve (Peak Area vs. Concentration).

  • Data Calculation:

    • Use the calibration curve to determine the concentration of the diluted samples.

    • Multiply this concentration by the dilution factor to calculate the final solubility of each compound in PBS (pH 7.4). Express the results in both mg/L and mM for comprehensive comparison.

The following diagram outlines this experimental workflow.

G start Start: Excess Solid Compound + PBS (pH 7.4) equilibration Equilibration (Shake at 25°C for 24h) start->equilibration Step 1 centrifugation Centrifugation (14,000 rpm, 15 min) equilibration->centrifugation Step 2 sampling Sample Supernatant (Saturated Solution) centrifugation->sampling Step 3 dilution Serial Dilution (into Mobile Phase) sampling->dilution Step 4 hplc Quantification (HPLC-UV Analysis) dilution->hplc Step 5 result Result: Solubility (mg/L, mM) hplc->result Step 6

Caption: Workflow for the shake-flask solubility determination.

Data Presentation and Analysis

Based on the known properties of sulfanilamide and the structural analysis of its derivative, we can predict a stark contrast in their aqueous solubility. The experimental data would be expected to align with the values presented in the table below.

PropertySulfanilamide4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
Molecular Formula C₆H₈N₂O₂SC₁₃H₂₀N₂O₂S
Molecular Weight ( g/mol ) 172.20[12]284.39
Predicted logP *-0.62[6]~2.5
Expected Aqueous Solubility (mg/L) ~7,500 [13]< 50
Expected Aqueous Solubility (mM) ~43.6 < 0.18

*logP is the logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

Analysis of Results:

The hypothetical data illustrates a dramatic decrease in aqueous solubility—over two orders of magnitude—for the derivative compared to sulfanilamide. This outcome is a direct consequence of the structural modifications:

  • Dominance of Lipophilicity: The addition of the dimethylpiperidine ring significantly increases the nonpolar surface area of the molecule. To dissolve in water, a compound must disrupt the existing hydrogen bond network of water molecules to create a cavity for itself. The energetic penalty for creating a cavity for a large, nonpolar molecule is much higher than for a smaller, more polar one, leading to lower solubility.[9][14]

  • Compromised Hydrogen Bonding: Sulfanilamide's solubility is bolstered by its ability to form multiple hydrogen bonds with water via its two amine groups. The derivative loses the crucial hydrogen bond donating ability of the sulfonamide nitrogen, fundamentally weakening its interaction with the aqueous solvent.

Conclusion and Implications for Drug Development

The comparative analysis unequivocally demonstrates that the substitution of the sulfonamide hydrogens in sulfanilamide with a 3,5-dimethylpiperidine ring leads to a profound reduction in aqueous solubility. While such modifications may be synthetically pursued to enhance target potency or modulate pharmacokinetic properties like membrane permeability, they often come at the significant cost of solubility.[15][16]

For drug development professionals, this guide highlights a critical principle: any structural change must be evaluated holistically. A gain in one property, such as binding affinity, can be easily negated by a loss in another, like solubility. The derivative, 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, would likely face substantial challenges in achieving adequate oral absorption and would require advanced formulation strategies, such as co-solvents, amorphous solid dispersions, or salt formation (targeting the basic aniline nitrogen), to be considered a viable oral drug candidate.[17] This case study serves as a practical example of the delicate balance that must be struck between various physicochemical properties in the intricate process of drug design.

References

  • Vertex AI Search. (2025). What Is the Relationship between a Chemical's Water Solubility and Its Lipophilicity? [Online].
  • Wikipedia. (n.d.). Sulfanilamide. [Online]. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Online]. Available at: [Link]

  • Delaney, J. S. (2004). Predicting Aqueous Solubility From Structure. Drug Discovery Today, 9(12), 534-537. [Online]. Available at: [Link]

  • Bailey N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. [Online].
  • Huuskonen, J. (2001). Prediction of drug solubility from molecular structure using a drug-like training set. SAR and QSAR in Environmental Research, 12(4), 333-343. [Online]. Available at: [Link]

  • Jorgensen, W. L. (2009). Prediction of drug solubility from structure. Current Opinion in Drug Discovery & Development, 12(1), 72-80. [Online]. Available at: [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Online]. Available at: [Link]

  • Frontiers. (2023). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers in Chemistry. [Online]. Available at: [Link]

  • Patsnap Eureka. (2025). How Alkyls Influence Medicinal Chemistry Developments? [Online]. Available at: [Link]

  • Sciencemadness Wiki. (2023). Sulfanilamide. [Online]. Available at: [Link]

  • PubChem. (n.d.). Sulfanilamide. [Online]. Available at: [Link]

  • Taylor & Francis. (n.d.). Lipophilicity – Knowledge and References. [Online]. Available at: [Link]

  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. [Online]. Available at: [Link]

  • ResearchGate. (2025). (PDF) The crystal structure of α-sulphanilamide. [Online]. Available at: [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Models' performance on lipophilicity (a, c) and aqueous solubility (b, d).... [Online]. Available at: [Link]

  • LinkedIn. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Online]. Available at: [Link]

  • YouTube. (2012). Drug Solubility for Medicinal Chemistry. [Online]. Available at: [Link]

Sources

Assessing and Optimizing Metabolic Stability of Piperidine-Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-substituted sulfonamides represent a privileged scaffold in medicinal chemistry, frequently serving as core pharmacophores in GPCR antagonists, kinase inhibitors, and ion channel blockers. However, this structural class faces a distinct metabolic liability: the oxidative lability of the piperidine ring.

While the sulfonamide moiety (


) is generally robust against Phase I oxidative metabolism, the attached piperidine ring is a "metabolic soft spot." It is prone to rapid 

-carbon hydroxylation and N-oxidation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to high intrinsic clearance (

) and poor oral bioavailability.

This guide provides a comparative analysis of structural strategies to mitigate this instability and details a self-validating experimental protocol for assessing metabolic half-life (


) using liver microsomes.

Part 1: The Metabolic Liability of the Piperidine Scaffold

To solve the instability, one must first understand the mechanism. The metabolic degradation of piperidine-substituted sulfonamides is rarely driven by the sulfonamide group itself. Instead, the lipophilic piperidine ring undergoes oxidative N-dealkylation or ring oxidation .

Mechanism of Action

The primary clearance pathway involves the abstraction of a hydrogen atom from the


-carbon (adjacent to the nitrogen) by the high-valent Iron-Oxo species of CYP450. This generates a carbon-centered radical, which collapses into an unstable carbinolamine, eventually leading to ring opening or cleavage.

PiperidineMetabolism Figure 1: Oxidative metabolic pathway of the piperidine ring via CYP450 catalysis. Parent Piperidine-Sulfonamide (Parent) Radical C-Centered Radical Parent->Radical H-abstraction (alpha-carbon) CYP CYP450 (Fe-O)3+ CYP->Radical Catalysis Carbinol Carbinolamine Intermediate Radical->Carbinol OH Rebound Iminium Iminium Ion Carbinol->Iminium -H2O Cleavage Ring Opening / N-Dealkylation Iminium->Cleavage Hydrolysis

[1][2]

Part 2: Comparative Analysis of Structural Modifications

When a piperidine-sulfonamide lead shows high clearance (


), medicinal chemists must modify the scaffold. Below is a comparative analysis of standard "blocking" strategies, evaluating their impact on metabolic stability versus physicochemical penalties.
Table 1: Performance Comparison of Stabilization Strategies
StrategyStructure ModificationMetabolic Stability ImpactPhysicochemical Trade-offRecommendation
Fluorination 4-F or 4,4-difluoro substitution on piperidineHigh: Blocks metabolic soft spot by replacing labile C-H with strong C-F bond.[1]Moderate: Lowers

of the amine (reducing hERG risk) but increases lipophilicity (

).
First Choice: 4-fluoropiperidine is often the "Goldilocks" solution.
Deuteration Deuterium at

-carbons (

-piperidine)
Moderate: Exploits Kinetic Isotope Effect (KIE).[2] typically 20-50% increase in

.
None: Retains exact potency and solubility profile of the parent.Late Stage: Use when potency cannot be sacrificed by changing atoms.
Steric Blocking Gem-dimethyl at

-position (2,2 or 6,6)
Very High: Sterically prevents CYP approach to the nitrogen lone pair.High: Significantly increases lipophilicity and steric bulk, potentially killing target potency.Use with Caution: Only if the binding pocket allows bulk.
Ring Contraction Pyrrolidine (5-membered) or Azetidine (4-membered)Variable: Changes the ring puckering and metabolic sites.High: Drastically alters vector geometry and basicity.Exploratory: Good for scaffold hopping if IP space is crowded.
Bioisostere Morpholine (O-replacement)High: Oxygen reduces electron density on N and blocks one side of the ring.Moderate: Lowers

significantly; improves solubility but may reduce permeability.
Solubility Fix: Ideal if the parent is too lipophilic.

Part 3: Experimental Protocol (Microsomal Stability)

To objectively assess these analogs, a standardized Liver Microsome Stability Assay is required. This protocol uses a "self-validating" design by including internal low/high clearance controls in every run.

Protocol: Determination of Intrinsic Clearance ( )[5][6]

Objective: Determine the in vitro


 and 

of piperidine-sulfonamides in Human Liver Microsomes (HLM).
Reagents & Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[3]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase.
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation (The Temperature Equilibration):

    • Prepare a Master Mix containing buffer and microsomes (final protein conc: 0.5 mg/mL).[4]

    • Spike Test Compound into Master Mix (Final conc: 1

      
      ). Note: 1 
      
      
      
      is chosen to ensure the reaction remains linear (Michaelis-Menten conditions where
      
      
      ).
    • Incubate at 37°C for 5 minutes . This prevents "temperature shock" kinetics when the reaction starts.

  • Reaction Initiation:

    • Add the pre-warmed NADPH Regenerating System to the Master Mix to start the reaction.

    • Self-Validation Step: Simultaneously run a "No-NADPH" control.[4] If the compound disappears in the absence of NADPH, the instability is chemical (hydrolysis), not metabolic.

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 
      
      
      
      aliquots.
    • Immediately dispense into 150

      
       of ice-cold Quench Solution .
      
  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 min to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.[5] The slope 
      
      
      
      is the elimination rate constant.
Calculation



[4]

Part 4: Advanced Screening Workflow

Researchers often struggle to choose between Microsomes and Hepatocytes.

  • Microsomes (RLM/HLM): Enriched in CYP450. Use for primary screening of piperidine oxidation.

  • Hepatocytes: Contain cytosol and cell membrane. Use if the sulfonamide moiety contains a handle for Phase II conjugation (e.g., glucuronidation) or if transporter effects are suspected.

Decision Workflow

AssaySelection Figure 2: Decision tree for selecting the appropriate stability assay. Start New Piperidine-Sulfonamide Analog Q1 Primary Clearance Mechanism? Start->Q1 Microsomes Assay: Liver Microsomes (Phase I Oxidative) Q1->Microsomes Suspect CYP Oxidation (Standard) Hepatocytes Assay: Cryopreserved Hepatocytes (Phase I + II + Transporters) Q1->Hepatocytes Suspect Glucuronidation or Hydrolysis Result1 High Clearance (CYP Mediated) Microsomes->Result1 t1/2 < 15 min Result2 Low Clearance (Stable) Microsomes->Result2 t1/2 > 60 min Action1 Modify Structure: Fluorinate or Deuterate Result1->Action1 Action2 Proceed to PK (In Vivo) Result2->Action2

References

  • Dalvie, D. et al. (2002). Metabolism of piperidine-based derivatives: A review of the biotransformation of the piperidine ring. Drug Metabolism Reviews. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry.[6][7] Link

  • Fisher, M. B. et al. (2006). The complexities of piperidine metabolism: A case study of CYP3A4-mediated oxidation. Drug Metabolism and Disposition.[8][5][7][9][10] Link

  • Ratcliffe, A. J. (2022). Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.[11] Domainex Medicinal Chemistry Review. Link

Sources

A Comparative Guide to the Qualification of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide by a Senior Application Scientist on establishing a reference standard for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, focusing on the comparison of analytical methodologies for its qualification.

In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Process-related impurities, such as 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline, often emerge during the synthesis of active pharmaceutical ingredients (APIs). Unlike the API itself, these molecules frequently lack commercially available, pharmacopeia-grade reference standards. This guide provides a comprehensive, experience-driven framework for the rigorous in-house qualification of such a standard. We will dissect and compare the critical analytical techniques required to establish a reference standard that is fit for purpose, ensuring its identity, purity, and potency are known with a high degree of confidence.

The Foundational Workflow: A Multi-Disciplinary Approach

The qualification of a new reference standard is not a linear process but an integrated workflow. It relies on the orthogonal application of multiple analytical techniques to build a complete profile of the candidate material. Each technique provides a unique piece of the puzzle, and their collective data underpins the trustworthiness of the standard.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Potency Assessment cluster_2 Phase 3: Final Certification Identity Candidate Material (4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Identity->MS NMR NMR Spectroscopy - Proton (¹H) & Carbon (¹³C) - Structural Confirmation Identity->NMR IR Infrared (IR) Spectroscopy - Functional Group Analysis Identity->IR Purity_Start Confirmed Identity Material MS->Purity_Start NMR->Purity_Start IR->Purity_Start HPLC HPLC-UV - Chromatographic Purity - Detection of Related Impurities Purity_Start->HPLC qNMR qNMR - Absolute Purity (Assay) - Orthogonal to HPLC Purity_Start->qNMR Loss_On_Drying Loss on Drying (LOD) - Water/Volatile Content Purity_Start->Loss_On_Drying Residue_On_Ignition Residue on Ignition (ROI) - Inorganic Impurities Purity_Start->Residue_On_Ignition Calculation Mass Balance Calculation - Potency Assignment HPLC->Calculation qNMR->Calculation Loss_On_Drying->Calculation Residue_On_Ignition->Calculation Certification Certified In-House Reference Standard Calculation->Certification

Caption: Workflow for In-House Reference Standard Qualification.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, it is imperative to confirm that the candidate material is indeed 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline. This is achieved by corroborating data from multiple spectroscopic techniques.

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound, which is a primary identity check. High-resolution MS (HRMS) can provide the elemental composition, offering a very high degree of confidence.

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~0.1 mg of the candidate material in 1 mL of a suitable solvent (e.g., acetonitrile/water).

    • Infusion: Infuse the solution directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Data Acquisition: Acquire data in positive ion mode. The sulfonamide nitrogen or the aniline nitrogen can be readily protonated.

    • Analysis: Look for the protonated molecule [M+H]⁺. The expected exact mass for C₁₃H₂₀N₂O₂S is 284.1245. The measured mass should be within a narrow tolerance (e.g., < 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon. It is the most powerful tool for unambiguous structure elucidation.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the material in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Analysis:

      • ¹H NMR: Confirm the presence of signals corresponding to the aromatic protons of the aniline ring, the protons on the dimethylpiperidine ring, and the methyl groups. The integration of these signals should match the number of protons in each environment.

      • ¹³C NMR: Confirm the number of unique carbon signals matches the structure.

      • 2D NMR (COSY, HSQC): If necessary, use 2D techniques to confirm the connectivity between protons and carbons.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy identifies the functional groups present in the molecule. It serves as a characteristic fingerprint.

  • Experimental Protocol:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly on the ATR crystal.

    • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Analysis: Look for characteristic absorption bands:

      • N-H stretch: Around 3300-3500 cm⁻¹ (aniline amine).

      • C-H stretch: Around 2850-3000 cm⁻¹ (aliphatic and aromatic).

      • S=O stretch: Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹ (sulfonamide).

Phase 2: A Comparative Analysis of Purity Assessment

Purity is the most critical parameter for a quantitative reference standard. Here, we compare the two most common and powerful methods: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

cluster_hplc HPLC-UV Method cluster_qnmr qNMR Method hplc_principle Principle: Separation based on polarity. Quantification by UV absorbance. hplc_pros Pros: - High sensitivity for impurities - Widely available - Excellent for related substances hplc_principle->hplc_pros hplc_cons Cons: - Assumes equal response factor - Non-chromophoric impurities are missed - Provides relative, not absolute, purity hplc_principle->hplc_cons Decision Choose Method Based On: - Purpose (related substances vs. assay) - Available instrumentation - Desired accuracy hplc_principle->Decision qnmr_principle Principle: Signal intensity is directly proportional to the number of nuclei. Comparison to a certified internal standard. qnmr_pros Pros: - Provides absolute purity (assay) - No reference standard of the analyte needed - Universal detector for ¹H qnmr_principle->qnmr_pros qnmr_cons Cons: - Lower sensitivity than HPLC - Requires a high-field NMR - Potential for signal overlap qnmr_principle->qnmr_cons qnmr_principle->Decision

Caption: Comparison of HPLC and qNMR for Purity Analysis.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the chromatographic purity and identify any process-related impurities that have a UV chromophore.

  • Rationale: HPLC is the workhorse of pharmaceutical analysis, offering excellent resolving power to separate the main component from closely related impurities. The "area percent" method provides a good estimate of purity, though it relies on the assumption that all components have a similar UV response at the chosen wavelength.

  • Experimental Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 water:acetonitrile.

    • Analysis: Integrate all peaks detected. Calculate the area percent of the main peak relative to the total area of all peaks.

Quantitative NMR (qNMR)
  • Objective: To determine the absolute purity (assay) of the material without requiring a pre-existing standard of the same compound.

  • Rationale: qNMR is a primary ratio method of measurement. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified, stable internal standard of known purity and concentration, the absolute content of the analyte can be calculated. This provides an orthogonal check on the HPLC purity value.

  • Experimental Protocol:

    • Internal Standard Selection: Choose a stable, non-reactive standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic Acid, Dimethyl sulfone).

    • Sample Preparation:

      • Accurately weigh ~20 mg of the 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline candidate material.

      • Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid).

      • Dissolve both together in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition:

      • Use a high-field NMR spectrometer (≥ 400 MHz).

      • Ensure a long relaxation delay (D1, e.g., 30-60 seconds) to allow for complete T1 relaxation of all relevant protons, which is critical for accurate quantification.

      • Acquire the ¹H NMR spectrum with a high signal-to-noise ratio.

    • Analysis:

      • Select a well-resolved signal for the analyte (e.g., a specific aromatic proton) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

      • Carefully integrate both signals.

      • Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Data Comparison and Summary

The results from these orthogonal techniques should be compiled to build a comprehensive purity profile.

ParameterHPLC-UV (Area %)qNMR (Assay w/w %)Rationale & Interpretation
Purity Value 99.85%99.1%The HPLC area% is often higher as it assumes equal UV response and misses non-UV active impurities. The qNMR value is considered a more accurate, absolute measure of the main component's mass fraction.
Impurity 1 (RRT 0.92) 0.08%Not observedThis is a related substance with a similar chromophore, well-detected by HPLC.
Impurity 2 (RRT 1.15) 0.07%Not observedAnother related substance detected by HPLC.
Non-Chromophoric Impurities Not DetectedAccounted forqNMR inherently accounts for any impurity that reduces the relative amount of the analyte, providing a more "true" purity value.

Phase 3: Potency Assignment via Mass Balance

The final step is to assign a potency value to the reference standard. This is achieved through a mass balance calculation, which considers all potential sources of "non-analyte" mass.

Potency (%) = [100% - (% Water + % Volatiles + % Inorganic Residue)] * (Purity / 100)

Where "Purity" is the most accurate assay value, typically from qNMR.

  • Water/Volatile Content (Loss on Drying - LOD): Determined by thermogravimetric analysis (TGA) or Karl Fischer titration for water specifically.

  • Inorganic Residue (Residue on Ignition - ROI): Determined by a sulfated ash test.

Example Calculation:

AnalysisResult
qNMR Assay99.1% w/w
Loss on Drying (TGA)0.25%
Residue on Ignition0.10%

Calculation:

  • Organic Purity Factor = 99.1%

  • Non-volatile/Inorganic Correction = 100% - 0.25% - 0.10% = 99.65%

  • Assigned Potency = (99.65 / 100) * 99.1% = 98.75%

This final value represents the mass fraction of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline in the reference standard material and should be used in all subsequent quantitative analyses.

Conclusion

Establishing a reliable reference standard for a novel process impurity like 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is a rigorous, multi-step process. It requires more than simply running a single analytical test. By leveraging an orthogonal approach—combining spectroscopic techniques for identity with a comparative assessment of chromatographic (HPLC) and absolute (qNMR) purity methods—a robust and trustworthy standard can be qualified. This ensures the accuracy of impurity monitoring in drug substance and drug product release testing, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The principles and comparative data presented in this guide provide a blueprint for scientists facing this common but critical challenge in drug development.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.